Pramipexole impurity 7-d10
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C21H34N6S2 |
|---|---|
Molecular Weight |
444.7 g/mol |
IUPAC Name |
(6S)-6-N-(1,1,3,3,3-pentadeuteriopropyl)-2-N-[[[(6R)-6-(1,1,3,3,3-pentadeuteriopropylamino)-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl]amino]methyl]-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine |
InChI |
InChI=1S/C21H34N6S2/c1-3-9-22-14-5-7-16-18(11-14)28-20(26-16)24-13-25-21-27-17-8-6-15(23-10-4-2)12-19(17)29-21/h14-15,22-23H,3-13H2,1-2H3,(H,24,26)(H,25,27)/t14-,15+/i1D3,2D3,9D2,10D2 |
InChI Key |
ZXEGRZDIKDEZJB-XDFSUQRTSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])CC([2H])([2H])N[C@@H]1CCC2=C(C1)SC(=N2)NCNC3=NC4=C(S3)C[C@H](CC4)NC([2H])([2H])CC([2H])([2H])[2H] |
Canonical SMILES |
CCCNC1CCC2=C(C1)SC(=N2)NCNC3=NC4=C(S3)CC(CC4)NCCC |
Origin of Product |
United States |
Foundational & Exploratory
Unraveling the Chemical Identity of Pramipexole Impurity 7-d10: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of Pramipexole (B1678040) impurity 7-d10, a deuterated analog of a known pramipexole impurity. The nomenclature of "Pramipexole impurity 7" is not standardized in the pharmaceutical literature, leading to potential ambiguity. This document clarifies the identity of this impurity based on recent scientific findings, presents its proposed deuterated structure, and details the analytical methodologies for its characterization.
The Ambiguous Identity of Pramipexole Impurity 7
It is crucial to note that the designation "Pramipexole impurity 7" has been applied to several different chemical entities in various publications and commercial listings. The most prominent of these include:
-
(S)-N²-(Methoxymethyl)-N⁶-propyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine : A degradation product identified in stability studies of pramipexole extended-release tablets. This impurity was thoroughly characterized using modern analytical techniques[1][2].
-
2-(4-oxocyclohexyl)isoindoline-1,3-dione : Listed by some chemical suppliers as Pramipexole Impurity 7[3].
-
(RS)-2-Amino-5,6-dihydro-6-(propylamino)-7(4H)-benzothiazolone dihydrochloride : Also referred to as Pramipexole 7-Oxo Impurity[4].
Given the comprehensive characterization in a peer-reviewed scientific journal, this guide will focus on (S)-N²-(Methoxymethyl)-N⁶-propyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine as the basis for the Pramipexole impurity 7-d10 structure.
Proposed Chemical Structure of this compound
This compound is the deuterium-labeled form of (S)-N²-(Methoxymethyl)-N⁶-propyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine[5][6]. While the exact positions of the ten deuterium (B1214612) atoms are not explicitly detailed in publicly available literature, a chemically plausible structure would involve the deuteration of the n-propyl and methoxymethyl groups, which are susceptible to deuterium exchange during synthesis. The proposed structure is presented below.
Caption: Proposed chemical structure of this compound.
Quantitative Data Summary
The following tables summarize the quantitative data obtained for the non-deuterated form of the impurity, (S)-N²-(Methoxymethyl)-N⁶-propyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine, as reported in the literature[1].
Table 1: ¹H NMR Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |
| 0.92 | t | 3H | H-4' |
| 1.63 | m | 2H | H-3' |
| 1.84, 2.18, 2.56, 2.68, 3.02 | m | 6H | H-4, H-5, H-7 |
| 2.90 | m | 2H | H-2' |
| 3.16 | bs | 3H | H-4" |
| 3.41 | 1H | H-6 | |
| 4.54 | m | 2H | H-2" |
| 8.30 | m | 1H | NH-1" |
| 8.89 | bs | 1H | NH-1' |
Table 2: ¹³C NMR Spectral Data
| Chemical Shift (δ) ppm | Assignment |
| 11.11 | C-4' |
| 19.14 | C-3' |
| 24.34, 25.14, 25.22 | C-4, C-5, C-7 |
| 45.85 | C-2' |
| 53.32 | C-6 |
| 54.42 | C-4" (OCH₃) |
| 75.71 | C-2" (OCH₂) |
| 111.62 | C-7a |
| 144.46 | C-3a |
| 166.07 | C-2 |
Table 3: High-Resolution Mass Spectrometry (HRMS) Data
| Parameter | Value |
| Calculated m/z | 284.1896 [M+H]⁺ |
| Measured m/z | 284.1897 [M+H]⁺ |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Impurity Detection
This method is based on the USP monograph for Pramipexole and is suitable for detecting the impurity at a relative retention time (RRT) of 0.88[1].
-
Column: C18 (e.g., 250 x 4.6 mm, 5 µm)
-
Mobile Phase A: Buffer solution containing an ion-pair reagent (as per USP monograph).
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution: A suitable gradient to separate the impurity from Pramipexole.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 264 nm.
-
Injection Volume: 20 µL.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification
A modified LC method is required for MS compatibility, avoiding non-volatile buffers[1].
-
Column: Acquity UPLC BEH C8 (100 x 2.1 mm, 1.7 µm).
-
Mobile Phase A: 5.0 mM Ammonium formate (B1220265) buffer (pH 6.0).
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution: A suitable gradient for separation and elution into the mass spectrometer.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Quadrupole Time-of-Flight (QTOF) Mass Spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
Visualized Experimental Workflow
The following diagram illustrates the workflow for the identification and characterization of Pramipexole impurities.
Caption: Workflow for Pramipexole impurity analysis.
This guide provides a comprehensive overview of this compound, addressing the existing ambiguities in its nomenclature and presenting a scientifically grounded basis for its structure and analysis. The provided data and protocols can serve as a valuable resource for researchers and professionals in the field of drug development and quality control.
References
Synthesis and Characterization of Pramipexole Impurity 7-d10: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of Pramipexole Impurity 7-d10, a deuterated analog of a key intermediate in the synthesis of Pramipexole. This document outlines a plausible synthetic route, detailed experimental protocols, and the analytical techniques required for its characterization, tailored for professionals in the field of pharmaceutical research and development.
Introduction
Pramipexole is a non-ergot dopamine (B1211576) agonist widely used in the treatment of Parkinson's disease and restless legs syndrome. The control of impurities during the manufacturing process of active pharmaceutical ingredients (APIs) is a critical aspect of drug development and regulatory compliance. Pramipexole Impurity 7, identified as (S)-4,5,6,7-Tetrahydro-2,6-benzothiazolediamine, is a known process-related impurity.
The deuterated version, this compound, serves as an invaluable internal standard for pharmacokinetic and metabolic studies, as well as for the accurate quantification of the corresponding non-labeled impurity in drug substances and formulations using mass spectrometry-based methods. The "-d10" designation implies the substitution of ten hydrogen atoms with deuterium (B1214612), which, based on the structure of the impurity, would encompass the protons on the two amino groups and the six protons on the tetrahydrobenzothiazole ring system.
This guide details a feasible approach for the synthesis of this deuterated standard and the analytical methods for its comprehensive characterization.
Synthesis of this compound
The synthesis of this compound can be achieved through a hydrogen-deuterium (H/D) exchange reaction starting from the non-labeled Pramipexole Impurity 7. This method leverages the lability of certain protons in the molecule under acidic conditions.
Proposed Synthetic Pathway
The proposed synthesis involves the treatment of (S)-4,5,6,7-Tetrahydro-2,6-benzothiazolediamine with a deuterium source, such as deuterated water (D₂O) or deuterated trifluoroacetic acid (d-TFA), to facilitate the exchange of labile protons. The six protons on the saturated carbocyclic ring and the four protons of the two amino groups are targeted for exchange.
Caption: Proposed synthetic pathway for this compound.
Experimental Protocol: Hydrogen-Deuterium Exchange
Materials:
-
(S)-4,5,6,7-Tetrahydro-2,6-benzothiazolediamine (Pramipexole Impurity 7)
-
Deuterium oxide (D₂O, 99.9 atom % D)
-
Deuterated trifluoroacetic acid (d-TFA, 99.5 atom % D)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Deuterated methanol (B129727) (CD₃OD)
Procedure:
-
To a solution of (S)-4,5,6,7-Tetrahydro-2,6-benzothiazolediamine (100 mg, 0.59 mmol) in deuterium oxide (5 mL) is added deuterated trifluoroacetic acid (0.1 mL) as a catalyst.
-
The reaction mixture is stirred in a sealed vessel at 80°C for 48 hours to facilitate complete H/D exchange.
-
The reaction progress can be monitored by taking aliquots, removing the solvent under reduced pressure, and analyzing by ¹H NMR to observe the disappearance of the signals corresponding to the exchangeable protons.
-
Upon completion, the mixture is cooled to room temperature and the pH is adjusted to ~8 with a saturated solution of sodium bicarbonate in D₂O.
-
The aqueous layer is extracted with dichloromethane (3 x 10 mL).
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the crude deuterated product.
-
Purification is performed by column chromatography on silica (B1680970) gel using a mobile phase of dichloromethane/deuterated methanol to afford this compound as a solid.
Characterization of this compound
Comprehensive characterization is essential to confirm the successful deuteration and to determine the isotopic purity of the final product. The primary techniques employed are Mass Spectrometry and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Mass Spectrometry
High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight of the deuterated compound. The expected molecular weight of this compound (C₇H₁D₁₀N₃S) is approximately 179.1 g/mol , an increase of 10 mass units compared to the non-labeled compound (C₇H₁₁N₃S, ~169.1 g/mol ).
Experimental Protocol: LC-MS Analysis
-
Liquid Chromatography:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: 5% to 95% B over 5 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 2 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Analyzer: Time-of-Flight (TOF) or Orbitrap for high resolution.
-
Scan Range: m/z 50-500.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for confirming the positions of deuterium incorporation.
-
¹H NMR: The proton NMR spectrum is expected to show a significant reduction or complete disappearance of the signals corresponding to the protons on the tetrahydrobenzothiazole ring and the amino groups.
-
²H NMR: The deuterium NMR spectrum will show signals at the chemical shifts corresponding to the positions where deuterium has been incorporated.
-
¹³C NMR: The carbon NMR spectrum will show characteristic changes for the carbons attached to deuterium atoms, including a triplet splitting pattern (due to C-D coupling) and an upfield shift (isotopic shift).
Experimental Protocol: NMR Analysis
-
Solvent: Deuterated chloroform (B151607) (CDCl₃) or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).
-
Instrument: 400 MHz or higher NMR spectrometer.
-
¹H NMR: Standard pulse sequence, referencing to the residual solvent peak.
-
²H NMR: Deuterium-specific probe and pulse sequence.
-
¹³C NMR: Proton-decoupled pulse sequence.
Data Presentation
The following tables summarize the expected analytical data for this compound.
Table 1: Mass Spectrometry Data
| Analyte | Molecular Formula | Calculated Monoisotopic Mass (Da) | Observed [M+H]⁺ (m/z) |
| Pramipexole Impurity 7 | C₇H₁₁N₃S | 169.0674 | 170.0747 |
| This compound | C₇H₁D₁₀N₃S | 179.1299 | 180.1372 |
Table 2: Expected ¹H NMR and ¹³C NMR Chemical Shift Data (in DMSO-d₆)
| Position | ¹H Chemical Shift (ppm) - Non-labeled (Expected) | ¹H Chemical Shift (ppm) - Deuterated (Expected) | ¹³C Chemical Shift (ppm) - Non-labeled (Expected) | ¹³C Chemical Shift (ppm) - Deuterated (Expected) |
| C4 | ~2.5-2.7 | Signal absent/greatly reduced | ~25 | Upfield shifted, triplet |
| C5 | ~1.7-1.9 | Signal absent/greatly reduced | ~28 | Upfield shifted, triplet |
| C6-H | ~3.0-3.2 | Signal absent/greatly reduced | ~50 | Upfield shifted, triplet |
| C7 | ~2.0-2.2 | Signal absent/greatly reduced | ~30 | Upfield shifted, triplet |
| 2-NH₂ | ~6.5 (broad) | Signal absent | - | - |
| 6-NH₂ | ~3.5 (broad) | Signal absent | - | - |
| C2 | - | - | ~165 | No significant change |
| C3a | - | - | ~118 | No significant change |
| C7a | - | - | ~145 | No significant change |
Experimental Workflow and Logical Relationships
The following diagram illustrates the overall workflow for the synthesis and characterization of this compound.
Caption: Workflow for the synthesis and characterization of this compound.
Conclusion
The synthesis of this compound via a straightforward hydrogen-deuterium exchange protocol provides an efficient route to this valuable analytical standard. The detailed characterization using high-resolution mass spectrometry and multinuclear NMR spectroscopy is crucial for confirming its identity, structure, and isotopic purity. This technical guide provides the necessary framework for researchers and drug development professionals to produce and qualify this important tool for use in regulated pharmaceutical analysis.
Technical Guide: Pramipexole and the Role of Deuterated Impurity Standards
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Pramipexole, its mechanism of action, analytical methodologies for impurity profiling, and the critical role of deuterated internal standards, specifically focusing on the context of Pramipexole Impurity 7-d10.
Introduction to Pramipexole
Pramipexole is a non-ergot dopamine (B1211576) agonist primarily prescribed for the treatment of Parkinson's disease and restless legs syndrome.[1][2] It exhibits high selectivity and full intrinsic activity at the D2 subfamily of dopamine receptors, with a particular affinity for the D3 receptor subtype.[3][4] By stimulating these receptors in the striatum, Pramipexole compensates for the dopamine deficiency characteristic of Parkinson's disease, thereby alleviating motor symptoms.[1][3][4]
Pramipexole Impurity 7 and its Deuterated Analog
Pramipexole Impurity 7 is a known related substance of Pramipexole. While the specific CAS number for This compound is not publicly cataloged, the non-deuterated form, Pramipexole Impurity 7, is identified by CAS Number: 106092-09-5 .
This compound serves as a deuterium-labeled internal standard in analytical and pharmacokinetic studies. The incorporation of ten deuterium (B1214612) atoms provides a distinct mass difference, enabling precise quantification of Pramipexole and its impurities in biological matrices and pharmaceutical formulations using mass spectrometry-based methods.
Physicochemical Data for Pramipexole and Related Impurities
The following table summarizes key data for Pramipexole and some of its known impurities. This information is crucial for the development of analytical methods and for quality control purposes.
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| Pramipexole | 104632-26-0 | C₁₀H₁₇N₃S | 211.33 |
| Pramipexole Dihydrochloride Monohydrate | 191217-81-9 | C₁₀H₁₉Cl₂N₃S·H₂O | 302.26 |
| Pramipexole Impurity A | 106092-09-5 | C₇H₁₁N₃S | 169.25 |
| Pramipexole Impurity B | 1246815-83-7 | C₁₃H₂₃N₃S | 253.41 |
| Pramipexole 7-Oxo Impurity (base) | 1286047-33-3 | C₁₀H₁₅N₃OS | 298.23 (as dihydrochloride) |
Mechanism of Action of Pramipexole
Pramipexole's therapeutic effects are primarily mediated through its agonistic activity on dopamine D2 and D3 receptors in the brain.[3][4] The signaling cascade initiated by receptor binding is crucial for its clinical efficacy.
References
Physical and chemical properties of Pramipexole impurity 7-d10
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of Pramipexole (B1678040) impurity 7-d10, a deuterated analog of a significant process-related impurity in the synthesis of the dopamine (B1211576) agonist, Pramipexole. This document is intended to serve as a critical resource for researchers engaged in the development, quality control, and analytical characterization of Pramipexole and its related substances.
Identification and Structure Elucidation
Pramipexole impurity 7-d10 is a stable isotope-labeled internal standard used in analytical and pharmacokinetic studies to ensure accurate quantification of its parent impurity.[1] Through extensive cross-referencing of supplier data and chemical databases, it has been determined that "this compound" is synonymous with "Pramipexole Impurity 24". The parent, non-deuterated compound, has been identified as a pramipexole dimer.
The chemical structure of the parent impurity, systematically named (6S,6'S)-N2,N2′-Methylenebis(N6-propyl-4,5,6,7-tetrahydrobenzo[d]thiazole-2,6-diamine) , is a dimeric species formed during the synthesis of Pramipexole. This impurity is also referred to as Pramipexole EP Impurity C.
The deuterated variant, this compound, incorporates ten deuterium (B1214612) atoms. Based on the common synthetic routes for deuterated standards, the deuterium atoms are likely located on the two N-propyl groups of the dimer.
Table 1: Chemical Identification of this compound and its Parent Compound
| Parameter | This compound | Parent Impurity (Pramipexole Dimer) |
| Systematic Name | (6S,6'S)-N2,N2′-Methylenebis(N6-(propyl-d7)-4,5,6,7-tetrahydrobenzo[d]thiazole-2,6-diamine) (tentative) | (6S,6'S)-N2,N2′-Methylenebis(N6-propyl-4,5,6,7-tetrahydrobenzo[d]thiazole-2,6-diamine) |
| Common Synonyms | Pramipexole Impurity 24 | Pramipexole Impurity 21, Pramipexole Impurity 63, Pramipexole EP Impurity C |
| Molecular Formula | C21H24D10N6S2 | C21H34N6S2 |
| Molecular Weight | 444.73 g/mol | 434.68 g/mol |
Physicochemical Properties
Detailed experimental data on the physical properties of this compound are not extensively available in the public domain, primarily due to its nature as a specialized analytical standard. However, based on the properties of Pramipexole and its other impurities, the following characteristics can be inferred.
Table 2: Physicochemical Properties of this compound (Predicted)
| Property | Value |
| Appearance | Likely a solid, powder or crystalline material. |
| Melting Point | Not available. Expected to be a high-melting solid. |
| Boiling Point | Not available. Likely decomposes at high temperatures. |
| Solubility | Expected to be soluble in organic solvents such as methanol, ethanol, and dimethyl sulfoxide (B87167) (DMSO). |
| pKa | Not available. The molecule possesses multiple basic nitrogen atoms, suggesting it will have corresponding pKa values. |
Experimental Protocols
Detailed, publicly available experimental protocols for the specific synthesis and characterization of this compound are scarce. However, a general understanding of the synthetic strategy and analytical methods can be constructed from literature on Pramipexole impurities and deuterated compounds.
Synthesis Workflow
The synthesis of this compound would logically follow the synthesis of the parent dimer, with the introduction of deuterated starting materials.
Caption: Proposed synthetic workflow for this compound.
Analytical Characterization Workflow
The characterization of this compound would involve a combination of chromatographic and spectroscopic techniques to confirm its identity, purity, and the extent of deuteration.
Caption: Standard analytical workflow for the characterization of this compound.
Signaling Pathways and Biological Relevance
Pramipexole is a dopamine agonist that primarily targets D2 and D3 receptors in the brain. The biological activity of its impurities is a critical aspect of drug safety and development. While specific studies on the biological activity of this compound are not available, it is crucial to consider the potential for the parent dimer to interact with dopamine receptors.
Caption: Simplified signaling pathway of Pramipexole and the potential interaction of the dimer impurity.
The dimeric structure of the parent impurity could potentially lead to altered binding affinity or functional activity at dopamine receptors compared to the monomeric Pramipexole. The use of this compound as an internal standard is vital for accurately quantifying the levels of this dimer in pharmaceutical preparations, thereby ensuring the safety and quality of the final drug product.
Conclusion
This compound is a critical analytical tool for the pharmaceutical industry. This guide has consolidated the available information to clarify its identity as a deuterated form of a pramipexole dimer, also known as Pramipexole Impurity 24 or EP Impurity C. While specific experimental data on its physicochemical properties are limited, this document provides a foundational understanding of its structure, synthesis, and analytical characterization. Further research into the biological activity of the parent dimer is warranted to fully assess its potential impact on the safety and efficacy of Pramipexole.
References
Pramipexole Impurity 7-d10: A Technical Overview for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Pramipexole (B1678040) Impurity 7-d10, a critical component in the analytical and pharmacokinetic studies of the dopamine (B1211576) agonist Pramipexole. While a specific Certificate of Analysis for this deuterated impurity is not publicly available, this document synthesizes information from various sources to detail its function, typical analytical methodologies for related compounds, and the broader context of Pramipexole impurity analysis.
Pramipexole Impurity 7-d10 is the deuterium-labeled version of Pramipexole Impurity 7.[1][2] Such stable isotope-labeled compounds are instrumental in analytical chemistry, particularly in mass spectrometry-based quantification, where they serve as internal standards to enhance the accuracy and precision of measurements in complex biological matrices.[3]
Analytical Approaches for Pramipexole and its Impurities
The analysis of Pramipexole and its related substances, including impurities, predominantly relies on High-Performance Liquid Chromatography (HPLC), often coupled with Mass Spectrometry (MS) for definitive identification.[4][5][6] Gas Chromatography (GC) and Fourier-Transform Infrared Spectroscopy (FT-IR) are also utilized for impurity detection.[5]
The following table summarizes typical chromatographic conditions used for the analysis of Pramipexole and its impurities, based on published literature.
| Parameter | HPLC Method 1 | HPLC Method 2 |
| Column | C18 | Ace5-C18 (250×4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile (B52724) and aqueous triethylamine/orthophosphoric acid | 10 mmol L-1 ammonium (B1175870) acetate (B1210297) and acetonitrile (75:25 v/v)[7] |
| Detection | UV at 262 nm and 326 nm[8] | UV at 260 nm[7] |
| Flow Rate | Not specified | Not specified |
| Temperature | Not specified | Not specified |
Forced Degradation Studies of Pramipexole
Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of analytical methods.[4][9] Pramipexole has been subjected to various stress conditions to understand its degradation profile.
| Stress Condition | Reagent/Method | Duration | Temperature | Outcome |
| Acid Hydrolysis | 3 M HCl | 48 hours | 80°C | Degradation observed[4] |
| Base Hydrolysis | 2 M NaOH | 24 hours | 80°C | Degradation observed[4] |
| Oxidation | 30% H₂O₂ | 4 hours | Not specified | Significant degradation (58.70%)[4] |
| Photodegradation | Direct Sunlight | 8 days | Ambient | Significant degradation[4] |
| Thermal Degradation | Heat | 48 hours | 100°C | Stable[4] |
These studies reveal that Pramipexole is susceptible to degradation under hydrolytic, oxidative, and photolytic conditions.[4][9]
Experimental Protocols
Detailed experimental protocols are crucial for replicating analytical methods. Below are generalized procedures based on common practices for Pramipexole analysis.
Sample Preparation for HPLC Analysis
-
Standard Solution: Accurately weigh and dissolve a known amount of Pramipexole reference standard and its impurities (including the deuterated standard) in a suitable diluent (e.g., a mixture of the mobile phase).
-
Sample Solution: For bulk drug analysis, dissolve a known amount of the Pramipexole sample in the diluent. For dosage forms, crush a number of tablets, dissolve the powder in a diluent, and filter to remove excipients.
-
Internal Standard Spiking: For quantitative analysis using an internal standard like this compound, a known concentration of the standard is added to both the sample and standard solutions.
General HPLC-UV Method
-
System Setup: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Injection: Inject equal volumes of the standard and sample solutions into the chromatograph.
-
Data Acquisition: Record the chromatograms and integrate the peak areas for the analyte and the internal standard.
-
Calculation: Calculate the quantity of the impurity in the sample by comparing the peak area ratios of the impurity to the internal standard in the sample solution with that of the standard solution.
Visualization of Analytical Workflow
The following diagram illustrates a typical workflow for the identification and quantification of impurities in a Pramipexole drug substance.
Caption: Workflow for Pramipexole Impurity Analysis.
Degradation Pathway of Pramipexole
Understanding the degradation pathways of Pramipexole is crucial for developing stable formulations and appropriate storage conditions. The primary degradation mechanisms observed are hydrolysis, oxidation, and photolysis.
Caption: Pramipexole Degradation Pathways under Stress.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. veeprho.com [veeprho.com]
- 4. benchchem.com [benchchem.com]
- 5. veeprho.com [veeprho.com]
- 6. mdpi.com [mdpi.com]
- 7. scielo.br [scielo.br]
- 8. Experimental design in chromatographic analysis of pramipexole and its impurities | Semantic Scholar [semanticscholar.org]
- 9. Establishment of inherent stability of pramipexole and development of validated stability indicating LC-UV and LC-MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Isotopic Purity of Pramipexole Impurity 7-d10
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the methodologies used to determine the isotopic purity of deuterated Pramipexole impurities, with a specific focus on a theoretical entity, "Pramipexole Impurity 7-d10." Given that "Pramipexole Impurity 7" is not a universally designated compound, this document establishes a scientifically plausible context for its origin and subsequent deuteration. The primary focus is on the analytical techniques and data interpretation required to characterize its isotopic distribution.
Introduction to Pramipexole and its Impurities
Pramipexole is a non-ergot dopamine (B1211576) agonist primarily used in the treatment of Parkinson's disease and restless legs syndrome.[1][2] The synthesis and storage of Pramipexole can lead to the formation of various impurities, which may include unreacted intermediates, by-products of the synthetic route, or degradation products.[1][3] Regulatory bodies such as the International Council for Harmonisation (ICH) mandate the identification, quantification, and control of impurities in active pharmaceutical ingredients (APIs) to ensure the safety and efficacy of the final drug product.[2]
For the purpose of this guide, "Pramipexole Impurity 7" is hypothesized to be a process-related impurity arising from the synthesis of Pramipexole. The "-d10" designation indicates that this impurity has been intentionally synthesized with ten deuterium (B1214612) atoms, likely to serve as an internal standard in pharmacokinetic studies or as a tool for metabolic profiling. The critical quality attribute for such a deuterated standard is its isotopic purity.
Understanding Isotopic Purity
Isotopic purity refers to the percentage of a compound that contains the desired number of isotopic labels at the specified positions. In the case of this compound, it is the proportion of molecules that contain exactly ten deuterium atoms. It is practically impossible to achieve 100% isotopic purity during synthesis.[4] The final product is typically a mixture of isotopologues—molecules with the same chemical structure but differing in the number and position of isotopes.[4] Therefore, a thorough characterization of the isotopologue distribution is essential.
Analytical Workflows for Impurity and Isotopic Purity Analysis
The analysis of pharmaceutical impurities and the determination of isotopic purity involve a multi-step workflow. This generally begins with separation of the impurity from the API, followed by its identification and quantification. For isotopically labeled compounds, an additional layer of analysis is required to determine the distribution of isotopologues.
Caption: General Workflow for Pharmaceutical Impurity Analysis.
Experimental Protocols for Isotopic Purity Determination
The two primary techniques for determining the isotopic purity of deuterated compounds are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[5]
4.1. High-Resolution Mass Spectrometry (HRMS)
HRMS is a powerful tool for determining isotopic purity due to its ability to resolve and accurately measure the mass of different isotopologues.[4][6]
-
Principle: Each deuterium atom adds approximately 1.00628 Da to the mass of a molecule compared to a hydrogen atom. HRMS can distinguish between the monoisotopic peak of the unlabeled compound and the peaks of its deuterated isotopologues. The relative abundance of each isotopologue's peak corresponds to its proportion in the sample.[4]
-
Methodology:
-
Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent (e.g., acetonitrile/water with a small amount of formic acid for positive ionization).
-
Instrumentation: A Liquid Chromatography system coupled to a High-Resolution Mass Spectrometer (LC-HRMS), such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, is used.[7]
-
Chromatography: The sample is injected into the LC system to separate the impurity from any other components. A C18 column is often used for Pramipexole and its impurities.[3]
-
Mass Spectrometry: The mass spectrometer is operated in full-scan mode in the positive electrospray ionization (ESI) mode. The high resolution allows for the separation of the isotopic peaks.[6]
-
Data Analysis: The extracted ion chromatogram for the m/z range of the expected isotopologues is generated. The area under the curve for each isotopic peak is integrated, and the relative percentage of each is calculated to determine the isotopic distribution.
-
Caption: Workflow for Isotopic Purity Determination by HRMS.
4.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy, particularly ¹H NMR and ²H NMR, can provide valuable information about the isotopic purity and the specific sites of deuteration.[5]
-
Principle: In ¹H NMR, the incorporation of deuterium at a specific position results in the disappearance or reduction of the corresponding proton signal. The integration of the remaining proton signals relative to a non-deuterated internal standard or a signal from an unlabeled portion of the molecule allows for the calculation of the extent of deuteration at each site. ²H NMR directly detects the deuterium nuclei, and the resulting spectrum can be used to confirm the positions of the labels.[8][9]
-
Methodology:
-
Sample Preparation: A precise amount of this compound is dissolved in a suitable NMR solvent (e.g., DMSO-d₆). An internal standard with a known concentration may be added for quantitative analysis.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.
-
¹H NMR Analysis: A standard ¹H NMR spectrum is acquired. The integration of the signals corresponding to the deuterated positions is compared to the integration of signals from non-deuterated positions.
-
²H NMR Analysis: A ²H NMR spectrum is acquired to confirm the presence of deuterium at the expected positions.
-
Data Analysis: The isotopic purity is calculated based on the reduction in the integral of the proton signals in the ¹H NMR spectrum.
-
Data Presentation: Isotopic Purity of this compound
The quantitative data for the isotopic purity of a batch of this compound would typically be summarized in a table as follows. This table presents a hypothetical but realistic distribution of isotopologues.
| Isotopologue | Description | Relative Abundance (%) by HRMS |
| d₀ | No deuterium atoms | 0.1 |
| d₁ | One deuterium atom | 0.2 |
| d₂ | Two deuterium atoms | 0.3 |
| d₃ | Three deuterium atoms | 0.5 |
| d₄ | Four deuterium atoms | 0.8 |
| d₅ | Five deuterium atoms | 1.2 |
| d₆ | Six deuterium atoms | 2.5 |
| d₇ | Seven deuterium atoms | 4.8 |
| d₈ | Eight deuterium atoms | 10.5 |
| d₉ | Nine deuterium atoms | 25.1 |
| d₁₀ | Ten deuterium atoms (Desired) | 54.0 |
Summary of Isotopic Purity Data
| Parameter | Value | Method |
| Isotopic Purity (d₁₀) | 54.0% | HRMS |
| Chemical Purity | >99.5% | HPLC-UV |
| Deuteration at specified positions | Confirmed | ¹H and ²H NMR |
Conclusion
The determination of the isotopic purity of a deuterated pharmaceutical impurity like this compound is a critical step in its characterization, especially when it is intended for use as an internal standard or in metabolic studies. A combination of high-resolution mass spectrometry and NMR spectroscopy provides a comprehensive understanding of the isotopic distribution and confirms the location of the deuterium labels.[5] The methodologies and workflows described in this guide are fundamental to ensuring the quality and reliability of such specialized chemical reagents in a regulated drug development environment.
References
- 1. veeprho.com [veeprho.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Beyond Purity: Understanding the Isotopologue Profile in Deuterated APIs [isotope.com]
- 5. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structure Identification and Risk Assurance of Unknown Impurities in Pramipexole Oral Drug Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Isotopic labeling for determination of enantiomeric purity by 2H NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Pramipexole Impurity 7-d10 for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Pramipexole Impurity 7-d10, a critical reference standard for analytical and pharmacokinetic studies. The guide details its suppliers, availability, and relevant technical data to support research and drug development professionals in its acquisition and application.
Introduction to this compound
This compound is a deuterium-labeled analog of Pramipexole Impurity 7. Its primary application is as an internal standard in analytical methodologies, particularly in mass spectrometry and liquid chromatography. The stable isotope labeling enhances the accuracy and precision of quantifying Pramipexole in biological samples, making it an invaluable tool for therapeutic drug monitoring, pharmacokinetic studies, and metabolic research.
Supplier and Availability
This compound is available from specialized chemical suppliers. The following table summarizes the known suppliers and the available data on their offerings. Please note that pricing and stock levels are subject to change and require direct inquiry with the suppliers.
| Supplier | Catalog Number | Available Quantities | Purity | Contact Information |
| Veeprho | DVE001258 | Request a quote | High quality, specific percentage not listed | --INVALID-LINK-- |
| MedChemExpress | HY-144146S1 | Request a quote | Certificate of Analysis available upon request | --INVALID-LINK-- |
Experimental Protocols
While a specific, detailed synthesis protocol for this compound is not publicly available, the following sections outline general methodologies for the synthesis of Pramipexole and the analysis of its impurities, which can be adapted by skilled chemists.
General Synthesis Approach for Pramipexole Analogs
The synthesis of Pramipexole and its analogs often involves a multi-step process. A common route starts from a protected 4-aminocyclohexanone (B1277472) derivative. The synthesis generally proceeds through the following key transformations:
-
Formation of the Tetrahydrobenzothiazole Ring: Reaction of an alpha-haloketone intermediate with thiourea.
-
Introduction of the Propylamino Group: Reductive amination of the resulting diamine with propionaldehyde.
-
Deuterium (B1214612) Labeling: The introduction of deuterium atoms can be achieved by using deuterated reagents at appropriate steps of the synthesis, such as employing a deuterated reducing agent or a deuterated propylating agent.
A detailed protocol for the synthesis of a non-deuterated Pramipexole impurity is described in the literature, which involves the reaction of (S)-2-amino-4,5,6,7-tetrahydro-6-(propylamino) benzothiazole (B30560) dihydrochloride (B599025) monohydrate with formaldehyde (B43269) in the presence of an appropriate solvent.
Analytical Method for Impurity Profiling
High-Performance Liquid Chromatography (HPLC) is the standard method for analyzing Pramipexole and its impurities. A general HPLC method for the determination of Pramipexole and its related substances is outlined below. This method can be optimized for the specific analysis of this compound.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile).
-
Flow Rate: Typically around 1.0 mL/min.
-
Detection: UV detection at a wavelength of approximately 264 nm.
-
Internal Standard: this compound would serve as the internal standard for the quantification of the non-labeled impurity.
Visualized Workflows
The following diagrams illustrate the logical workflow for acquiring and utilizing this compound.
Caption: Workflow for Acquiring this compound.
Caption: Analytical Workflow with Internal Standard.
The Pivotal Role of Deuterium-Labeled Internal Standards in Quantitative Analysis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the realm of quantitative mass spectrometry, particularly within drug development and bioanalysis, the demand for the utmost accuracy and precision is non-negotiable. Stable isotope-labeled (SIL) internal standards are the cornerstone of achieving reliable data. Among these, deuterium-labeled internal standards are a prevalent choice due to their cost-effectiveness and relative ease of synthesis.[1] This guide delves into the core principles, applications, and critical considerations for the use of deuterium-labeled internal standards in mass spectrometry-based bioanalysis.
Core Principles and Advantages
The fundamental principle of a deuterium-labeled internal standard is its chemical identity to the analyte of interest, with the only distinction being the substitution of one or more hydrogen atoms with deuterium (B1214612).[1] This subtle alteration allows the internal standard to mirror the analyte's behavior throughout the analytical workflow, from sample preparation to detection, thereby correcting for a variety of potential errors.[1]
By introducing a known concentration of the deuterated internal standard into all samples, including calibrators and quality controls, variations that occur during the analytical process can be effectively normalized.[2] The mass spectrometer distinguishes between the analyte and the heavier deuterium-labeled internal standard based on their mass-to-charge (m/z) ratio.[2]
Key advantages include:
-
Correction for Sample Loss: Any loss of the analyte during sample preparation steps, such as protein precipitation or solid-phase extraction, will be mirrored by a proportional loss of the internal standard.
-
Compensation for Matrix Effects: Co-eluting components from the biological matrix can suppress or enhance the ionization of the target analyte in the mass spectrometer's ion source.[3] Since the deuterated internal standard ideally co-elutes with the analyte, it experiences the same matrix effects, allowing for accurate correction.[2][4]
-
Improved Precision and Accuracy: The use of a deuterated internal standard can significantly enhance the precision and accuracy of a bioanalytical method. For instance, in the analysis of the anticancer agent kahalalide F, switching from a structural analogue to a deuterated internal standard improved the mean bias from 96.8% to 100.3%.[1][5] Similarly, an assay for the immunosuppressant sirolimus showed improved precision, with the coefficient of variation (CV) decreasing from a range of 7.6%-9.7% with an analog internal standard to 2.7%-5.7% with a deuterium-labeled standard.[1]
Potential Challenges and Considerations
Despite their widespread use, deuterium-labeled internal standards are not without potential pitfalls that require careful consideration during method development and validation.
-
Isotopic Instability (Deuterium Exchange): Deuterium atoms located on exchangeable sites (e.g., -OH, -NH groups) or on carbons adjacent to carbonyl groups can exchange with protons from the solvent.[1][6] This can diminish the internal standard signal and artificially inflate the analyte signal.[1] To mitigate this, deuterium labels should be placed on stable, non-exchangeable positions within the molecule.[1][6]
-
The Isotope Effect: The increased mass of deuterium can sometimes cause a slight difference in chromatographic retention time, where the deuterated compound may elute slightly earlier than the non-deuterated analyte.[7] This phenomenon, known as the "isotope effect," can compromise accurate quantification if the analyte and internal standard experience different matrix effects at their respective elution times.[3][4][7]
-
Cross-Contribution/Isotopic Impurity: The deuterium-labeled internal standard may contain a small amount of the unlabeled analyte, and vice versa.[1] It is essential to use an internal standard with high isotopic purity to avoid inaccuracies, especially at the lower limit of quantification.[1]
Data Presentation: A Comparative Look
The choice of internal standard can significantly impact assay performance. While deuterium-labeled standards offer substantial advantages over structural analogs, carbon-13 (¹³C)-labeled standards are often considered superior, albeit typically more expensive.[8][9]
| Parameter | Deuterated (²H) Internal Standard | ¹³C-Labeled Internal Standard | Key Findings |
| Chromatographic Co-elution with Analyte | Often exhibits a slight retention time shift, eluting earlier than the non-labeled analyte.[8] | Typically co-elutes perfectly with the analyte.[8] | The superior co-elution of ¹³C-IS provides more accurate compensation for matrix effects that can vary across a chromatographic peak.[8] |
| Accuracy & Precision | Can lead to inaccuracies; one study noted a 40% error in an example.[8][10] | Demonstrates improved accuracy and precision. A comparative study showed a mean bias of 100.3% with a standard deviation of 7.6%.[8] | The closer physicochemical properties of ¹³C-IS to the analyte result in more reliable and reproducible quantification.[8] |
| Correction for Matrix Effects | The chromatographic shift can lead to differential ion suppression or enhancement between the analyte and the IS, compromising accurate quantification.[8] | Excellent at correcting for matrix effects due to identical elution profiles with the analyte.[8] | ¹³C-IS is the superior choice for complex biological matrices where significant matrix effects are expected.[8] |
| Isotopic Stability | Susceptible to back-exchange of deuterium atoms with protons from the solvent, especially if the label is on an exchangeable site.[8][11] | Highly stable, with no risk of isotopic exchange.[8][11] | The stability of the ¹³C label ensures the integrity of the internal standard throughout the entire analytical workflow.[8] |
Experimental Protocols
General Protocol for Synthesis of a Deuterium-Labeled Internal Standard
Example: Microwave-Enhanced H/D Exchange for Diclofenac (B195802) [12][13]
This method provides a rapid and efficient way to introduce deuterium labels.
-
Preparation: In a microwave-transparent vessel, dissolve 100 mg of diclofenac in 5 mL of a suitable deuterated solvent (e.g., D₂O with a co-solvent for solubility).[13]
-
Catalyst Addition: Add an appropriate catalyst to facilitate the exchange. This can be an acid, base, or a transition metal catalyst depending on the target molecule.
-
Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a specified temperature and time to induce H/D exchange.
-
Work-up and Purification: After cooling, neutralize the reaction mixture and extract the deuterated product with an organic solvent. Purify the product using techniques like flash chromatography or preparative HPLC.
-
Characterization: Confirm the position and extent of deuterium incorporation using NMR spectroscopy and determine the isotopic purity by mass spectrometry.
Example: De Novo Chemical Synthesis for Vitamin D Metabolites [13][14][15]
This approach offers precise control over the label's position.
-
Synthesis of Deuterated A-Ring Synthon: Synthesize an A-ring precursor containing the desired number of deuterium atoms at stable positions.[14][15]
-
Synthesis of CD-Ring Moiety: Synthesize the corresponding CD-ring portion of the vitamin D metabolite.[13]
-
Coupling Reaction: Perform a palladium-catalyzed coupling reaction (e.g., Suzuki or Sonogashira coupling) between the deuterated A-ring synthon and the CD-ring moiety.[13]
-
Deprotection and Purification: Remove any protecting groups and purify the final deuterated vitamin D metabolite using chromatography.
General Protocol for Bioanalytical Sample Analysis using LC-MS/MS
This protocol outlines a typical workflow for quantifying an analyte in a biological matrix like plasma.
-
Sample Preparation (Protein Precipitation): [2]
-
In a microcentrifuge tube, aliquot 100 µL of the biological sample (e.g., human plasma).[2]
-
Add a fixed amount of the deuterium-labeled internal standard solution.
-
Add a protein precipitating agent (e.g., acetonitrile) to the sample, vortex, and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube for analysis.
-
-
LC-MS/MS Analysis:
-
Inject the prepared sample into an LC-MS/MS system.
-
Chromatographic Separation: Use a suitable column (e.g., reversed-phase C18) and mobile phase gradient to separate the analyte and internal standard from other matrix components.[16]
-
Mass Spectrometric Detection: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Monitor at least one specific precursor-to-product ion transition for both the analyte and the deuterium-labeled internal standard.
-
-
Data Analysis: [7]
-
Integrate the peak areas for the analyte and the deuterated internal standard.[7]
-
Calculate the peak area ratio (Analyte Area / Internal Standard Area).[7]
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibrators.[7]
-
Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.[7]
-
Mandatory Visualizations
Caption: Workflow for quantitative analysis using a deuterated internal standard.
Caption: How a deuterated internal standard corrects for analytical variability.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. waters.com [waters.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. scispace.com [scispace.com]
- 6. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. caymanchem.com [caymanchem.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Synthesis of stable isotope labelled internal standards for drug-drug interaction (DDI) studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. mdpi.com [mdpi.com]
- 15. Synthesis of Deuterium-Labeled Vitamin D Metabolites as Internal Standards for LC-MS Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Safety Data of Pramipexole and its Deuterated Analogue, Pramipexole Impurity 7-d10
Disclaimer: Specific safety data for Pramipexole Impurity 7-d10 is not publicly available. This guide provides a comprehensive overview of the safety profile of the parent compound, Pramipexole, which is considered a relevant surrogate for initial safety assessment. This compound is a deuterium-labeled version of a Pramipexole impurity and is primarily used as an internal standard in analytical and pharmacokinetic research. The toxicological properties are expected to be similar to the parent compound, but this has not been experimentally confirmed.
Quantitative Toxicological Data
The following tables summarize the available quantitative toxicological data for Pramipexole. These have been compiled from various sources, including product monographs and safety data sheets for Pramipexole and its salts.
Table 1: Acute Oral Toxicity of Pramipexole
| Test Substance | Species | Sex | Route of Administration | LD50 (Lethal Dose, 50%) | GHS Classification |
| Pramipexole | Rat | Female | Oral | > 2000 mg/kg | Not Classified |
| Pramipexole | Mouse | Male | Oral | Lethal at ≥30 mg/kg | Not Classified |
Data derived from OECD Guideline 423 studies. The GHS classification is based on the available data.
Table 2: Genotoxicity of Pramipexole
| Assay Type | Test System | Metabolic Activation | Concentration/Dose | Result |
| Bacterial Reverse Mutation Assay (Ames Test) | S. typhimurium, E. coli | With and Without | Not Specified | Negative |
| In Vitro Mammalian Chromosomal Aberration Test | Human Lymphocytes | With and Without | Not Specified | Positive (for related impurities) |
| In Vivo Mouse Micronucleus Assay | Mouse | N/A | Up to 25 mg/kg | Negative |
Pramipexole itself was not mutagenic in a battery of in vitro and in vivo assays.[1][2] However, some related impurities (Products Z and V) have shown positive results in in vitro chromosomal aberration assays.
Table 3: Carcinogenicity of Pramipexole
| Species | Duration | Doses | Key Findings |
| Mouse | 2 years | 0.3, 2, 10 mg/kg/day | No significant increases in tumors.[1][2] |
| Rat | 2 years | 0.3, 2, 8 mg/kg/day | No significant increases in tumors.[1][2] |
Experimental Protocols
Detailed methodologies for key toxicological studies are based on internationally recognized OECD guidelines.
2.1. Acute Oral Toxicity - Acute Toxic Class Method (OECD Guideline 423)
This method is a stepwise procedure using a small number of animals to classify a substance for its acute oral toxicity.[3][4][5][6][7]
-
Principle: A single dose of the substance is administered orally to a group of animals. The subsequent steps and dosing depend on the observed mortality and morbidity.[5]
-
Test Animals: Typically, young adult female rats are used.[6]
-
Procedure:
-
A starting dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg).
-
Three animals are dosed at the starting level.
-
If no mortality occurs, the next higher dose level is used in another group of three animals.
-
If mortality is observed, the test is stopped, and the substance is classified based on the dose level at which mortality occurred.
-
-
Observations: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.[6] A full necropsy is performed on all animals at the end of the study.[6]
2.2. Bacterial Reverse Mutation Test (Ames Test - OECD Guideline 471)
This in vitro assay is widely used to detect point mutations (base substitutions and frameshifts) induced by a chemical.[8][9][10][11][12]
-
Principle: The test uses several strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for a specific amino acid (e.g., histidine). The assay measures the ability of a substance to cause mutations that restore the bacteria's ability to synthesize the amino acid, allowing them to grow on a minimal medium.[9][10]
-
Procedure:
-
The test substance is applied to the bacterial strains at a range of concentrations, both with and without an exogenous metabolic activation system (S9 mix from rat liver).[8][10]
-
Two methods are commonly used: the plate incorporation method and the pre-incubation method.[8]
-
After incubation for 2-3 days at 37°C, the number of revertant colonies is counted.[8]
-
-
Evaluation: A substance is considered mutagenic if it causes a concentration-related increase in the number of revertant colonies compared to the solvent control.[11]
2.3. In Vitro Mammalian Chromosomal Aberration Test (OECD Guideline 473)
This assay identifies substances that cause structural chromosomal damage in cultured mammalian cells.[13][14][15][16][17]
-
Principle: Cultured mammalian cells are exposed to the test substance and then examined during metaphase for chromosomal aberrations.[13][14]
-
Cell Lines: Various cell lines, such as Chinese Hamster Ovary (CHO) cells or human peripheral blood lymphocytes, can be used.[13]
-
Procedure:
-
Cell cultures are treated with at least three concentrations of the test substance, both with and without metabolic activation.[13][14]
-
After a suitable treatment period, the cells are treated with a metaphase-arresting agent (e.g., colcemid).
-
Cells are harvested, stained, and analyzed microscopically for chromosomal aberrations.[14]
-
-
Evaluation: A substance is considered positive if it induces a statistically significant, dose-dependent increase in the number of cells with structural chromosomal aberrations.[17]
Signaling Pathways and Experimental Workflows
3.1. Pramipexole Mechanism of Action: Dopamine (B1211576) D2/D3 Receptor Signaling
Pramipexole is a non-ergot dopamine agonist with a high affinity for the D2 and D3 subtypes of dopamine receptors.[18][19] Its therapeutic effects are believed to be related to the stimulation of these receptors in the striatum.[19] The primary signaling pathway involves the inhibition of adenylyl cyclase.[18]
References
- 1. pdf.hres.ca [pdf.hres.ca]
- 2. pdf.hres.ca [pdf.hres.ca]
- 3. researchgate.net [researchgate.net]
- 4. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]
- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 6. scribd.com [scribd.com]
- 7. oecd.org [oecd.org]
- 8. oecd.org [oecd.org]
- 9. nib.si [nib.si]
- 10. OECDGenetic Toxicology Studies - Study Design of Bacterial Reverse Mutation Test (Ames Test) (OECD 471) 209 - Tox Lab [toxlab.co]
- 11. Ames Mutagenicity Testing (OECD 471) [cptclabs.com]
- 12. oecd.org [oecd.org]
- 13. catalog.labcorp.com [catalog.labcorp.com]
- 14. oecd.org [oecd.org]
- 15. oecd.org [oecd.org]
- 16. oecd.org [oecd.org]
- 17. Oced 473 chromosomal aberration | PPTX [slideshare.net]
- 18. What is the mechanism of Pramipexole Dihydrochloride? [synapse.patsnap.com]
- 19. droracle.ai [droracle.ai]
Methodological & Application
Application Notes and Protocols for the Use of Pramipexole Impurity 7-d10 in Pharmacokinetic Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of Pramipexole (B1678040) impurity 7-d10, a deuterium-labeled analog of Pramipexole, as an internal standard in pharmacokinetic (PK) studies. The use of a stable isotope-labeled internal standard is critical for accurate and precise quantification of Pramipexole in biological matrices by correcting for variability during sample preparation and analysis.
Introduction
Pramipexole is a non-ergot dopamine (B1211576) agonist with high selectivity for the D2 subfamily of dopamine receptors, particularly the D3 receptor subtype. It is widely used in the treatment of Parkinson's disease and restless legs syndrome. Understanding the pharmacokinetic profile of Pramipexole is essential for optimizing dosing regimens and ensuring therapeutic efficacy and safety.
Pramipexole impurity 7-d10 is a deuterated form of Pramipexole, making it an ideal internal standard (IS) for bioanalytical methods, particularly those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its chemical and physical properties are nearly identical to Pramipexole, ensuring it behaves similarly during extraction and chromatographic separation, while its mass difference allows for distinct detection by the mass spectrometer. This leads to improved accuracy and precision in the quantification of Pramipexole in various biological samples.[1][2]
Mechanism of Action of Pramipexole
Pramipexole exerts its therapeutic effects by stimulating dopamine receptors in the brain, compensating for the dopamine deficiency observed in conditions like Parkinson's disease.[2] The primary signaling pathway involves the activation of D2 and D3 receptors, which are G protein-coupled receptors (GPCRs). This activation initiates an intracellular cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased levels of cyclic AMP (cAMP) and a subsequent reduction in neuronal excitability. This helps to restore the balance in neural circuits.[2][3]
Application in Pharmacokinetic Studies
This compound is primarily used as an internal standard in bioanalytical methods to support pharmacokinetic studies, including bioavailability and bioequivalence studies.[1] Its role is to compensate for potential variations in sample processing, such as extraction efficiency and injection volume, as well as matrix effects in the mass spectrometer source.
Experimental Protocols
The following protocols are synthesized from various validated methods for the analysis of Pramipexole in biological matrices, adapted for the use of this compound as the internal standard.
Bioanalytical Method for Pramipexole in Human Plasma using LC-MS/MS
This protocol describes a robust and sensitive LC-MS/MS method for the quantification of Pramipexole in human plasma.
a. Materials and Reagents:
-
Pramipexole reference standard
-
This compound (Internal Standard, IS)
-
Human plasma (with anticoagulant, e.g., K2EDTA)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Ammonium formate
-
Formic acid
-
Ethyl acetate
-
Water (deionized, 18 MΩ·cm)
b. Stock and Working Solutions:
-
Pramipexole Stock Solution (100 µg/mL): Accurately weigh and dissolve an appropriate amount of Pramipexole reference standard in methanol.
-
IS Stock Solution (100 µg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol.
-
Working Solutions: Prepare serial dilutions of the Pramipexole stock solution in a methanol:water (50:50, v/v) mixture to create calibration standards and quality control (QC) samples. Prepare a working solution of the IS at a suitable concentration (e.g., 2.00 ng/mL) in the same diluent.[4]
c. Sample Preparation (Liquid-Liquid Extraction):
-
Pipette 200 µL of plasma sample (calibration standard, QC, or study sample) into a clean microcentrifuge tube.
-
Add 50 µL of the IS working solution (e.g., 2.00 ng/mL Pramipexole-d10) to each tube and vortex briefly.[4]
-
Add 50 µL of 1 M NaOH solution and vortex for 30 seconds to basify the sample.[4]
-
Add 800 µL of extraction solvent (e.g., ethyl acetate) and vortex for 10 minutes.[4]
-
Centrifuge the samples at 4000 rpm for 10 minutes at 8°C.[4]
-
Transfer the upper organic layer (approximately 500 µL) to a new set of tubes.
-
Evaporate the solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 120 µL of the mobile phase (e.g., 90:10 mobile phase A:B) and vortex for 10 minutes.[4]
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
d. LC-MS/MS Conditions:
| Parameter | Condition |
| LC System | UPLC System (e.g., Waters ACQUITY) |
| Column | Reversed-phase C18 column (e.g., Waters ACQUITY UPLC BEH C18, 100 mm × 2.1 mm, 1.7 µm)[5] |
| Mobile Phase A | 0.1% Formic Acid and 20 mM Ammonium Formate in Water[4] |
| Mobile Phase B | Methanol or Acetonitrile[4] |
| Flow Rate | 0.3 - 0.5 mL/min[5][6] |
| Column Temperature | 40°C[4][6] |
| Injection Volume | 5 - 10 µL |
| MS System | Triple Quadrupole Mass Spectrometer (e.g., Waters Xevo TQD) |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transitions | Pramipexole: m/z 212.1 → 153.2; this compound (IS): m/z 217.0 → 153.0 (or similar, depending on the exact mass of the deuterated standard)[4][6] |
| Dwell Time | 100 - 200 ms |
e. Method Validation: The bioanalytical method should be fully validated according to regulatory guidelines (e.g., FDA or EMA). Validation parameters should include:
-
Selectivity and Specificity
-
Linearity and Range
-
Accuracy and Precision (Intra- and Inter-day)
-
Recovery
-
Matrix Effect
-
Stability (Freeze-thaw, short-term, long-term, and post-preparative)
Data Analysis
Pharmacokinetic parameters are calculated from the plasma concentration-time data using non-compartmental analysis. Key parameters include:
-
Cmax: Maximum observed plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC0-t: Area under the plasma concentration-time curve from time zero to the last measurable concentration.
-
AUC0-∞: Area under the plasma concentration-time curve extrapolated to infinity.
-
t1/2: Elimination half-life.
Quantitative Data Summary:
The following table summarizes typical pharmacokinetic parameters for Pramipexole from a single-dose study in healthy volunteers.
| Parameter | Units | Mean Value (± SD) |
| Cmax | pg/mL | 409.33 ± 95.93[4] |
| Tmax | h | 4.50[4] |
| AUC0-t | hpg/mL | 8801.95 ± 1966.83[4] |
| AUC0-∞ | hpg/mL | 9469.03 ± 1991.61[4] |
| t1/2 | h | 11.98 ± 3.91[4] |
Data presented are for a 0.375 mg extended-release formulation under fasting conditions.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for a pharmacokinetic study utilizing this compound as an internal standard.
Conclusion
This compound serves as an excellent internal standard for the bioanalysis of Pramipexole, enabling the development of highly accurate, precise, and robust LC-MS/MS methods. The detailed protocols and information provided in these application notes are intended to guide researchers in conducting reliable pharmacokinetic studies of Pramipexole, ultimately contributing to a better understanding of its clinical pharmacology and facilitating drug development.
References
- 1. Quantification of pramipexole in human plasma by liquid chromatography tandem mass spectrometry using tamsulosin as internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Pramipexole Dihydrochloride? [synapse.patsnap.com]
- 3. droracle.ai [droracle.ai]
- 4. Comparative Pharmacokinetics and Bioequivalence Evaluation of Two Formulations of Pramipexole Dihydrochloride Extended-Release Tablets in Healthy Chinese Subjects Under Fasted and Fed States: A Randomized, Open-Label, Single-Dose, Two-Period Crossover Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Validated ultra-performance liquid chromatography tandem mass spectrometry method for the determination of pramipexole in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of pramipexole in human plasma by UPLC-MS/MS and the bioequivalence study of two sustained release tables [ywfx.nifdc.org.cn]
Application Note: High-Sensitivity LC-MS/MS Method for the Quantification of Pramipexole Impurity 7 Using a Deuterated Internal Standard
INTRODUCTION: Pramipexole (B1678040) is a non-ergot dopamine (B1211576) agonist widely used in the treatment of Parkinson's disease and restless legs syndrome. During the synthesis and storage of Pramipexole, various impurities can be formed, which require careful monitoring and quantification to ensure the safety and efficacy of the drug product.[1][2] This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Pramipexole Impurity 7, utilizing its stable isotope-labeled counterpart, Pramipexole Impurity 7-d10, as an internal standard. The use of a deuterated internal standard is the gold standard in quantitative LC-MS/MS analysis, as it effectively compensates for variability in sample preparation, matrix effects, and instrument response, leading to enhanced accuracy and precision.[3][4][5]
This method is intended for researchers, scientists, and drug development professionals involved in the quality control and characterization of Pramipexole and its related substances.
EXPERIMENTAL PROTOCOLS
Materials and Reagents
-
Pramipexole Impurity 7 reference standard
-
This compound (Internal Standard, IS)
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (B1210297) (LC-MS grade)
-
Ultrapure water
-
Human plasma (for method validation in biological matrices)
Instrumentation
A high-performance liquid chromatography (HPLC) system coupled with a triple quadrupole mass spectrometer was used.
-
LC System: Shimadzu Nexera X2 or equivalent
-
Mass Spectrometer: SCIEX Triple Quad™ 5500 or equivalent, equipped with an electrospray ionization (ESI) source.
-
Analytical Column: A C18 column (e.g., Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm) is recommended for good separation.[6]
Standard and Sample Preparation
1.3.1. Stock Solutions (1 mg/mL): Accurately weigh approximately 1 mg of Pramipexole Impurity 7 and this compound and dissolve in methanol to a final volume of 1 mL to prepare individual stock solutions.[4]
1.3.2. Working Standard Solutions: Prepare serial dilutions of the Pramipexole Impurity 7 stock solution with a 50:50 mixture of acetonitrile and water to create calibration standards.
1.3.3. Internal Standard Spiking Solution: Dilute the this compound stock solution with the same diluent to a final concentration of 100 ng/mL.
1.3.4. Sample Preparation (from Plasma): For the analysis of Pramipexole Impurity 7 in a biological matrix like human plasma, a protein precipitation or solid-phase extraction (SPE) method is recommended.[7][8]
-
To 100 µL of plasma sample, add 20 µL of the internal standard spiking solution.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
LC-MS/MS Method Parameters
1.4.1. Liquid Chromatography Conditions:
| Parameter | Value |
| Column | Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 5% B to 95% B over 5 minutes, hold for 2 minutes, then re-equilibrate |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Autosampler Temp | 10°C |
1.4.2. Mass Spectrometry Conditions:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source Gas 1 | 50 psi |
| Ion Source Gas 2 | 50 psi |
| Curtain Gas | 30 psi |
| Temperature | 500°C |
| IonSpray Voltage | 5500 V |
| MRM Transitions | See Table 1 |
DATA PRESENTATION
MRM Transitions and Mass Spectrometric Parameters
The following table summarizes the proposed Multiple Reaction Monitoring (MRM) transitions for Pramipexole Impurity 7 and its deuterated internal standard. These values are hypothetical and would require experimental optimization. The precursor ion ([M+H]+) for Pramipexole Impurity 7 (Chemical Name: 2-(4-oxocyclohexyl)isoindoline-1,3-dione, Molecular Formula: C14H13NO3) is calculated to be approximately 244.1 m/z.[9] The d10 isotopologue would have a mass shift of 10.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Declustering Potential (DP) | Collision Energy (CE) |
| Pramipexole Impurity 7 | 244.1 | 147.1 | 80 | 25 |
| This compound (IS) | 254.1 | 157.1 | 80 | 25 |
Table 1: Proposed MRM transitions and parameters for Pramipexole Impurity 7 and its internal standard.
Method Validation Summary
The method should be validated according to regulatory guidelines (e.g., FDA or EMA) for the following parameters:
| Parameter | Acceptance Criteria |
| Linearity (r²) | ≥ 0.99 |
| Accuracy (% Bias) | Within ±15% (±20% for LLOQ) |
| Precision (% CV) | ≤ 15% (≤ 20% for LLOQ) |
| Matrix Effect | Within acceptable limits |
| Recovery | Consistent, precise, and reproducible |
| Stability | Stable under various storage and handling conditions |
Table 2: Summary of method validation parameters and acceptance criteria.
VISUALIZATIONS
Caption: Experimental workflow for the LC-MS/MS analysis of Pramipexole Impurity 7.
Caption: Ratiometric quantification using an internal standard.
CONCLUSION
This application note provides a detailed protocol for the development of a sensitive and specific LC-MS/MS method for the quantification of Pramipexole Impurity 7. The use of a deuterated internal standard, this compound, ensures high accuracy and precision, making this method suitable for routine quality control and research applications in the pharmaceutical industry. The provided experimental conditions and validation guidelines offer a solid foundation for implementing this method in a laboratory setting.
References
- 1. benchchem.com [benchchem.com]
- 2. asianpubs.org [asianpubs.org]
- 3. resolvemass.ca [resolvemass.ca]
- 4. benchchem.com [benchchem.com]
- 5. texilajournal.com [texilajournal.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Development and validation of a sensitive LC-MS/MS method with electrospray ionization for quantitation of pramipexole in human plasma: application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. LC-MS/MS analysis of pramipexole in mouse plasma and tissues: elimination of lipid matrix effects using weak cation exchange mode based solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pramipexole Impurity 7 | 104618-32-8 | SynZeal [synzeal.com]
Application Notes and Protocols for Pramipexole Analysis: A Detailed Guide to Sample Preparation Techniques
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the sample preparation of Pramipexole (B1678040) in biological matrices for quantitative analysis. The included methodologies—Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT)—are critically evaluated to assist researchers in selecting the most appropriate technique for their analytical needs.
Introduction
Pramipexole is a non-ergot dopamine (B1211576) agonist primarily used in the treatment of Parkinson's disease and restless legs syndrome. Accurate quantification of Pramipexole in biological samples such as plasma and urine is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. Effective sample preparation is a critical step to remove interfering endogenous substances, thereby enhancing the accuracy, precision, and sensitivity of analytical methods like Liquid Chromatography-Mass Spectrometry (LC-MS). This guide offers detailed protocols, comparative data, and visual workflows for the most commonly employed sample preparation techniques for Pramipexole.
Comparative Analysis of Sample Preparation Techniques
The selection of a sample preparation method depends on various factors including the nature of the biological matrix, the required limit of quantification, sample throughput, and the analytical technique employed. Below is a summary of quantitative data for the three main techniques.
| Parameter | Solid-Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) | Protein Precipitation (PPT) |
| Recovery | >90% (combined with PPT)[1] | 79.4% - 91.9%[2][3] | Typically >80% (general)[4] |
| Matrix Effect | Significant reduction[1] | Can be present, but manageable[2] | Potential for significant matrix effects[4] |
| Selectivity | High | Moderate to High | Low |
| Sample Throughput | Moderate | Low to Moderate | High |
| Cost per Sample | High | Moderate | Low |
| Automation Potential | High | Moderate | High |
Experimental Protocols
Solid-Phase Extraction (SPE)
SPE is a highly selective method that can provide very clean extracts, significantly reducing matrix effects. A combined approach of protein precipitation followed by SPE is particularly effective for complex matrices.[1]
Protocol: Combined Protein Precipitation and Weak Cation Exchange SPE [1]
This protocol is designed for the extraction of Pramipexole from plasma or tissue homogenates.
Materials:
-
Weak Cation Exchange (WCX) SPE cartridges
-
Acetonitrile (B52724) (ACN)
-
Methanol (B129727) (MeOH)
-
Formic acid
-
Water (HPLC grade)
-
Centrifuge
-
SPE manifold
Procedure:
-
Protein Precipitation:
-
To 100 µL of plasma sample, add 300 µL of acetonitrile.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Collect the supernatant.
-
-
SPE Cartridge Conditioning:
-
Condition the WCX SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.
-
-
Sample Loading:
-
Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 1 mL of water to remove unretained impurities.
-
Further wash with 1 mL of methanol to remove moderately polar interferences.
-
-
Elution:
-
Elute Pramipexole from the cartridge using 1 mL of 5% ammonium hydroxide in methanol.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase used for LC-MS analysis.
-
Vortex for 30 seconds to ensure complete dissolution.
-
Workflow Diagram:
Liquid-Liquid Extraction (LLE)
LLE is a classic sample preparation technique that separates analytes based on their differential solubility in two immiscible liquid phases. It is effective in removing salts and highly polar interferences.
Protocol: Liquid-Liquid Extraction with Ethyl Acetate (B1210297) [3]
This protocol is suitable for the extraction of Pramipexole from human plasma.
Materials:
-
Ethyl acetate
-
Ammonia (B1221849) solution
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Sample Preparation:
-
Pipette 100 µL of human plasma into a microcentrifuge tube.
-
-
Alkalinization:
-
Add 25 µL of ammonia solution to the plasma sample to adjust the pH to a basic level.
-
-
Extraction:
-
Add 1 mL of ethyl acetate to the tube.
-
Vortex the mixture vigorously for 5 minutes.
-
-
Phase Separation:
-
Centrifuge the tube at 4000 rpm for 10 minutes to separate the aqueous and organic layers.
-
-
Collection of Organic Layer:
-
Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex for 30 seconds before analysis.
-
Workflow Diagram:
Protein Precipitation (PPT)
PPT is a simple, fast, and high-throughput method for removing the bulk of proteins from biological samples. Acetonitrile is a commonly used precipitating agent.[5]
Protocol: Protein Precipitation with Acetonitrile [5]
This protocol is a straightforward method for preparing plasma samples.
Materials:
-
Acetonitrile (HPLC grade)
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample Aliquoting:
-
Pipette 200 µL of plasma into a microcentrifuge tube.
-
-
Precipitation:
-
Add 600 µL of cold acetonitrile (a 3:1 ratio of ACN to plasma) to the plasma sample.
-
-
Mixing:
-
Vortex the mixture for 2 minutes to ensure complete protein precipitation.
-
-
Centrifugation:
-
Centrifuge the sample at 12,000 rpm for 10 minutes at 4°C.
-
-
Supernatant Collection:
-
Carefully collect the supernatant, which contains Pramipexole, and transfer it to a clean tube for direct injection or further processing (e.g., evaporation and reconstitution if concentration is needed).
-
References
- 1. LC-MS/MS analysis of pramipexole in mouse plasma and tissues: elimination of lipid matrix effects using weak cation exchange mode based solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Validated ultra-performance liquid chromatography tandem mass spectrometry method for the determination of pramipexole in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Novel contribution to the simultaneous monitoring of pramipexole dihydrochloride monohydrate and levodopa as co-administered drugs in human plasma utilizing UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Bioanalytical Method Development with a Deuterated Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of quantitative bioanalysis, particularly within drug discovery and development, achieving accurate and precise measurement of analytes in complex biological matrices is paramount.[1] The use of a stable isotope-labeled internal standard (IS), most commonly a deuterated analog of the analyte, is widely recognized as the gold standard for quantitative assays, especially those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2][3] This approach is a cornerstone of the isotope dilution mass spectrometry (IDMS) technique.[1][3]
A deuterated internal standard is chemically identical to the analyte of interest but is physically distinguishable by a mass spectrometer due to the replacement of one or more hydrogen atoms with deuterium.[2] This subtle mass shift allows for the differentiation between the analyte and the IS.[2] Their near-identical physicochemical properties ensure they behave similarly throughout the entire analytical process, from sample preparation to detection.[2] By adding a known amount of the deuterated internal standard to the sample at an early stage, it effectively normalizes for variability introduced during sample extraction, chromatography, and ionization, thereby significantly improving the accuracy, precision, and robustness of the analytical method.[1][3][4] Regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), advocate for the use of stable isotope-labeled internal standards to enhance assay reliability.[5]
Key Advantages of Using a Deuterated Internal Standard
-
Compensation for Matrix Effects: Biological matrices like plasma and urine contain endogenous components that can interfere with the ionization of the target analyte, leading to ion suppression or enhancement. A co-eluting deuterated internal standard experiences the same matrix effects as the analyte, allowing for accurate correction.[1][2]
-
Correction for Sample Preparation Variability: Losses of the analyte during sample preparation steps such as protein precipitation or solid-phase extraction are accounted for, as the deuterated internal standard will be lost to a similar extent.[1]
-
Improved Precision and Accuracy: By normalizing for variations in injection volume and instrument response, the use of a deuterated internal standard leads to more precise and accurate quantitative results.[1]
-
Enhanced Method Robustness: The method becomes less susceptible to minor variations in experimental conditions, increasing its overall reliability.[4]
Experimental Protocols
Preparation of Stock and Working Solutions
Objective: To prepare accurate and stable stock and working solutions of the analyte and the deuterated internal standard.[6]
Protocol:
-
Stock Solutions: Prepare individual stock solutions of the analyte and the deuterated internal standard in a suitable organic solvent (e.g., methanol (B129727), acetonitrile) at a concentration of 1 mg/mL. Store these solutions at an appropriate temperature, typically -20°C or lower.
-
Analyte Working Solutions: Prepare a series of working solutions for the calibration standards and quality control (QC) samples by serially diluting the analyte stock solution with an appropriate solvent.[6]
-
Internal Standard Working Solution: Prepare a working solution of the deuterated internal standard at a constant concentration. This solution will be added to all calibration standards, QC samples, and unknown study samples.[6] The concentration should be chosen to provide an adequate mass spectrometric response.
Sample Preparation
The goal of sample preparation is to extract the analyte and the internal standard from the biological matrix while removing interfering substances.[1]
Objective: A simple and rapid method for removing proteins from plasma or serum samples.
Protocol:
-
Aliquot 100 µL of the biological sample (blank, calibration standard, QC, or unknown) into a microcentrifuge tube.[1]
-
Add 25 µL of the internal standard working solution to each tube and vortex briefly.[7]
-
Add 300 µL of a cold organic solvent (e.g., acetonitrile (B52724) or methanol) to precipitate the proteins.[7]
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.[7]
-
Centrifuge the samples at high speed (e.g., 10,000 rpm) for 10 minutes to pellet the precipitated proteins.[7]
-
Carefully transfer the supernatant to a clean tube.[7]
-
The supernatant can be directly injected into the LC-MS/MS system or evaporated to dryness under a stream of nitrogen and reconstituted in a smaller volume of a solvent compatible with the mobile phase to increase concentration.[1]
Objective: A more selective method for sample cleanup and concentration, providing cleaner extracts than protein precipitation.
Protocol:
-
Conditioning: Condition the SPE cartridge with 1 mL of the elution solvent (e.g., methanol) followed by 1 mL of the equilibration solvent (e.g., water).
-
Loading: To 100 µL of the biological sample, add 25 µL of the deuterated internal standard working solution. Mix and load the entire sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of a weak, aqueous solvent (e.g., 5% methanol in water) to remove salts and other polar interferences while the analyte and IS remain bound to the sorbent.[1]
-
Elution: Elute the analyte and internal standard from the cartridge with a small volume (e.g., 2 x 0.5 mL) of a strong organic solvent (e.g., methanol or acetonitrile).[1] Collect the eluate.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in a solvent suitable for LC-MS/MS injection.[1]
LC-MS/MS Conditions
Objective: To achieve chromatographic separation of the analyte and internal standard from matrix components and to detect and quantify them with high sensitivity and selectivity.
Typical Conditions:
-
Chromatographic Column: A suitable C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).[7]
-
Mobile Phase: A gradient of Mobile Phase A (e.g., 0.1% formic acid in water) and Mobile Phase B (e.g., 0.1% formic acid in acetonitrile).[7]
-
Flow Rate: 0.4 mL/min.[7]
-
Injection Volume: 10 µL.[7]
-
Ionization Mode: Electrospray Ionization (ESI) in either positive or negative ion mode, depending on the analyte's properties.[7]
-
Mass Spectrometry: Operated in Multiple Reaction Monitoring (MRM) mode. The MRM transitions for both the analyte and the deuterated internal standard need to be optimized.[7]
Bioanalytical Method Validation
The developed method must be validated according to regulatory guidelines (e.g., FDA, ICH M10) to ensure its reliability for the intended application.[6][7]
Key Validation Parameters:
-
Selectivity and Specificity: Assessed by analyzing blank plasma from multiple sources to ensure no interference at the retention times of the analyte and IS.[7]
-
Linearity and Range: Determined by analyzing a series of calibration standards and performing a linear regression analysis.[7]
-
Accuracy and Precision: Evaluated by analyzing replicate QC samples at multiple concentration levels on different days.[7]
-
Matrix Effect: Investigated by comparing the response of the analyte in post-extraction spiked samples to that in neat solutions. The IS-normalized matrix factor should be close to 1.[2]
-
Recovery: Determined by comparing the analyte response in pre-extraction spiked samples to that in post-extraction spiked samples.[7]
-
Stability: Assessed under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage.[7]
Data Presentation
The use of a deuterated internal standard significantly improves the quality of quantitative data. The following tables summarize hypothetical but representative data comparing a method using a deuterated internal standard to one using a structural analog or no internal standard.
Table 1: Comparison of Accuracy and Precision
| Internal Standard Type | QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Precision (%CV) |
| Deuterated IS | Low | 5 | 4.95 | 99.0 | 3.5 |
| Mid | 50 | 50.5 | 101.0 | 2.8 | |
| High | 150 | 148.5 | 99.0 | 3.1 | |
| Structural Analog IS | Low | 5 | 4.65 | 93.0 | 8.2 |
| Mid | 50 | 53.0 | 106.0 | 7.5 | |
| High | 150 | 142.5 | 95.0 | 8.9 | |
| No IS | Low | 5 | 4.20 | 84.0 | 15.6 |
| Mid | 50 | 58.0 | 116.0 | 14.2 | |
| High | 150 | 135.0 | 90.0 | 16.8 |
Table 2: Matrix Effect Assessment
| Internal Standard Type | Matrix Factor (MF) | IS-Normalized MF | %CV of IS-Normalized MF |
| Deuterated IS | 0.85 - 1.10 | 0.98 - 1.02 | 4.2 |
| Structural Analog IS | 0.82 - 1.15 | 0.90 - 1.10 | 12.5 |
| No IS | 0.75 - 1.25 | N/A | N/A |
Visualizations
Caption: A typical bioanalytical workflow using a deuterated internal standard.
Caption: Decision pathway for internal standard selection in bioanalytical methods.
References
Application Notes: Quantification of Pramipexole in Human Plasma using a Deuterated Internal Standard
Introduction
Pramipexole (B1678040) is a non-ergot dopamine (B1211576) agonist prescribed for the treatment of Parkinson's disease and restless legs syndrome.[1] Accurate measurement of Pramipexole concentrations in biological matrices, such as human plasma, is crucial during clinical trials to assess its pharmacokinetics, safety, and efficacy. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for this purpose.[2][3] The use of a stable isotope-labeled (SIL) internal standard, such as a deuterated version of a Pramipexole impurity, is the gold standard for quantitative bioanalysis.[4][5] This approach, known as isotope dilution mass spectrometry, significantly improves the accuracy and precision of the assay by compensating for variability during sample preparation and analysis.[6]
Principle
A deuterated internal standard is chemically identical to the analyte (Pramipexole) but has a higher mass due to the replacement of one or more hydrogen atoms with deuterium.[6] When a known amount of the deuterated standard is added to the plasma samples at the beginning of the sample preparation process, it behaves identically to Pramipexole during extraction, chromatography, and ionization.[4] By measuring the ratio of the mass spectrometric response of Pramipexole to that of the deuterated internal standard, any variations in the analytical process are effectively normalized, leading to highly reliable results.[6]
Experimental Protocols
1. Preparation of Stock and Working Solutions
-
Pramipexole Stock Solution (1 mg/mL): Accurately weigh and dissolve the Pramipexole reference standard in a suitable solvent (e.g., methanol).
-
Deuterated Internal Standard (IS) Stock Solution (1 mg/mL): Prepare a stock solution of the deuterated Pramipexole impurity (e.g., Pramipexole-d10) in the same manner as the Pramipexole stock solution.
-
Working Standard Solutions: Prepare a series of working standard solutions for the calibration curve by serially diluting the Pramipexole stock solution with the appropriate solvent.[7]
-
Internal Standard Spiking Solution: Prepare a working solution of the deuterated internal standard at a consistent concentration to be added to all samples, calibrators, and quality controls.[6]
2. Sample Preparation (Solid-Phase Extraction)
-
Thaw frozen human plasma samples at room temperature.
-
To 500 µL of plasma in a polypropylene (B1209903) tube, add 50 µL of the internal standard spiking solution.[3]
-
Vortex the sample for 30 seconds.
-
Condition a solid-phase extraction (SPE) cartridge (e.g., weak cation exchange) according to the manufacturer's instructions.
-
Load the plasma sample onto the SPE cartridge.
-
Wash the cartridge with an appropriate solvent to remove interfering substances.
-
Elute Pramipexole and the internal standard from the cartridge with a suitable elution solvent.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
3. LC-MS/MS Analysis
-
Inject the reconstituted sample into the LC-MS/MS system.
-
Perform chromatographic separation and mass spectrometric detection using the parameters outlined in the tables below.
-
The concentration of Pramipexole in the samples is determined by interpolating the response ratio from a calibration curve constructed by plotting the response ratio of the calibration standards against their known concentrations.[6]
Data Presentation
Table 1: High-Performance Liquid Chromatography (HPLC) Method Parameters
| Parameter | Recommended Conditions |
| Column | C18 (e.g., Ace5-C18, 250×4.6 mm, 5 µm)[1] |
| Mobile Phase | 10 mmol L-1 ammonium (B1175870) acetate (B1210297) and acetonitrile (B52724) (75:25 v/v)[1] |
| Flow Rate | 1.0 mL/min[1] |
| Column Temperature | Ambient[1] |
| Injection Volume | 20 µL[1] |
Table 2: Ultra-Performance Liquid Chromatography (UPLC-MS) Method Parameters
| Parameter | Recommended Conditions |
| Column | Acquity UPLC BEH C8 (100 x 2.1 mm, 1.7 µm)[8] |
| Mobile Phase A | 5.0 mM pH 6.0 ammonium formate (B1220265) buffer[8] |
| Mobile Phase B | Acetonitrile[8] |
| Flow Rate | 0.4 mL/min[9] |
| Column Temperature | 30°C[8] |
Table 3: Mass Spectrometry Parameters
| Parameter | Recommended Conditions |
| Ionization Mode | Electrospray Ionization (ESI), Positive[2][8] |
| MS/MS Ion Transitions | Pramipexole: 212.10 -> 153.10[2] |
| Deuterated IS (example): 222.10 -> 163.10 | |
| Detection Mode | Multiple Reaction Monitoring (MRM)[2] |
Mandatory Visualization
Caption: Workflow for Pramipexole quantification in clinical samples.
Caption: Pramipexole's signaling pathway via the D2 receptor.
References
- 1. benchchem.com [benchchem.com]
- 2. Development and validation of a sensitive LC-MS/MS method with electrospray ionization for quantitation of pramipexole in human plasma: application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. ema.europa.eu [ema.europa.eu]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Structure Identification and Risk Assurance of Unknown Impurities in Pramipexole Oral Drug Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols for Stability Testing of Pramipexole Formulations Using Pramipexole Impurity 7-d10
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pramipexole, a non-ergot dopamine (B1211576) agonist, is a crucial medication for the management of Parkinson's disease and restless legs syndrome. Ensuring the stability of Pramipexole formulations is paramount to maintaining their safety, efficacy, and quality throughout their shelf life. Stability testing involves subjecting the drug product to various environmental conditions over time to monitor the active pharmaceutical ingredient (API) and detect the formation of any degradation products.
One critical aspect of robust stability-indicating analytical methods is the use of an appropriate internal standard to ensure the accuracy and precision of quantitative analysis. This application note details the use of Pramipexole Impurity 7-d10, a deuterium-labeled version of a known Pramipexole impurity, as an internal standard in the stability testing of Pramipexole formulations. Deuterated internal standards are ideal for mass spectrometry-based assays as they co-elute with the analyte of interest and exhibit similar ionization behavior, effectively compensating for variations in sample preparation and instrument response.
This document provides detailed protocols for the preparation of stability samples, their analysis using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS), and the quantification of Pramipexole and its impurities.
Quantitative Data Summary
The following tables summarize quantitative data from forced degradation studies and a long-term stability study of a Pramipexole formulation. This data highlights the conditions under which Pramipexole is susceptible to degradation and the typical levels of impurities that may be observed.
Table 1: Forced Degradation of Pramipexole Drug Substance
| Stress Condition | Reagent/Method | Duration | Temperature | % Degradation |
| Acid Hydrolysis | 3 M HCl | 48 hours | 80°C | Not Specified |
| Base Hydrolysis | 2 M NaOH | 24 hours | 80°C | 10-20% |
| Oxidation | 30% H₂O₂ | 4 hours | Room Temp | 58.70%[1] |
| Photodegradation | Direct Sunlight | 8 days | Ambient | Significant |
| Thermal Degradation | Heat | 48 hours | 100°C | Stable |
Table 2: Long-Term Stability of Pramipexole Extended-Release Tablets (0.375 mg)
| Storage Condition | Time Point | Pramipexole Assay (%) | Impurity A (%) (RRT 0.88) | Total Impurities (%) |
| 30°C / 65% RH | Initial | 99.8 | < 0.1 | 0.15 |
| 3 Months | 99.5 | 0.5 | 0.65 | |
| 6 Months | 99.1 | 0.9 | 1.05 | |
| 9 Months | 98.7 | 1.2 | 1.35 | |
| 12 Months | 98.2 | > 1.5 | 1.80[2] | |
| 40°C / 75% RH | Initial | 99.8 | < 0.1 | 0.15 |
| 3 Months | 98.9 | 0.8 | 0.95 | |
| 6 Months | 97.5 | > 1.5 | 2.10 |
RRT = Relative Retention Time
Experimental Protocols
Protocol for Stability Sample Preparation
Objective: To prepare Pramipexole formulation samples from a stability study for HPLC-MS analysis.
Materials:
-
Pramipexole tablets from stability chambers
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (LC-MS grade)
-
This compound internal standard stock solution (10 µg/mL in methanol)
-
Volumetric flasks (10 mL, 50 mL, 100 mL)
-
Pipettes
-
Syringe filters (0.22 µm, PTFE)
-
Autosampler vials
Procedure:
-
Accurately weigh and transfer a number of Pramipexole tablets equivalent to a target concentration of 1 mg/mL of Pramipexole into a 50 mL volumetric flask.
-
Add approximately 30 mL of a diluent (Methanol:Water, 50:50 v/v) and sonicate for 15 minutes to dissolve the tablet contents.
-
Allow the solution to cool to room temperature and then dilute to the mark with the diluent.
-
Centrifuge a portion of this solution at 4000 rpm for 10 minutes.
-
Transfer 1.0 mL of the supernatant to a 10 mL volumetric flask.
-
Add 100 µL of the this compound internal standard stock solution (10 µg/mL).
-
Dilute to the mark with the diluent to achieve a final theoretical Pramipexole concentration of 100 µg/mL and an internal standard concentration of 100 ng/mL.
-
Filter the final solution through a 0.22 µm PTFE syringe filter into an autosampler vial for HPLC-MS analysis.
Protocol for HPLC-MS Analysis
Objective: To quantify Pramipexole and its impurities in stability samples using a validated HPLC-MS method with a deuterated internal standard.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, and column oven
-
Mass spectrometer with an electrospray ionization (ESI) source
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient Program:
-
0-2 min: 5% B
-
2-10 min: 5% to 95% B
-
10-12 min: 95% B
-
12-12.1 min: 95% to 5% B
-
12.1-15 min: 5% B
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Gas Flow:
-
Cone Gas: 50 L/hr
-
Desolvation Gas: 800 L/hr
-
-
MS Scan Mode: Selected Ion Recording (SIR) or Multiple Reaction Monitoring (MRM)
-
Pramipexole: m/z 212.1 -> fragments
-
Pramipexole Impurity 7 ((S)-N-Despropyl Pramipexole): m/z 170.1 -> fragments
-
This compound: m/z 180.1 -> fragments (adjust based on the number of deuterium (B1214612) atoms)
-
Visualizations
Pramipexole Degradation and Impurity Formation
The following diagram illustrates the potential degradation pathways of Pramipexole under stress conditions and the formation of related impurities. Pramipexole Impurity 7 ((S)-N-Despropyl Pramipexole) can be formed through the loss of the propyl group from the parent molecule.
Experimental Workflow for Stability Testing
The workflow for conducting a stability study and analyzing the samples for impurities is a systematic process to ensure data integrity and regulatory compliance.
Rationale for Using a Deuterated Internal Standard
The use of a stable isotope-labeled internal standard like this compound is critical for accurate quantification in LC-MS based stability studies. This diagram illustrates the logical relationship.
References
Troubleshooting & Optimization
Navigating Pramipexole Quantification: A Technical Support Guide for Researchers
A comprehensive resource for scientists and drug development professionals, this technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the quantification of Pramipexole, particularly when using Pramipexole impurity 7-d10 as an internal standard. This guide offers detailed experimental protocols, data presentation tables, and workflow visualizations to ensure accurate and reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is Pramipexole impurity 7, and why is its deuterated form (d10) used as an internal standard?
A1: Pramipexole impurity 7, officially recognized by the United States Pharmacopeia (USP) as Pramipexole Related Compound A, is (S)-4,5,6,7-Tetrahydrobenzothiazole-2,6-diamine. It is a known process-related impurity in the synthesis of Pramipexole. The deuterated version, this compound, is commonly used as an internal standard in quantitative bioanalysis for its structural similarity to Pramipexole. This similarity ensures that it behaves nearly identically to the analyte during sample preparation and analysis, which helps to correct for variations in extraction efficiency, matrix effects, and instrument response.
Q2: We are observing poor peak shape and inconsistent retention times for Pramipexole and the internal standard. What could be the cause?
A2: Poor chromatography can stem from several factors. Firstly, ensure your mobile phase is correctly prepared and the pH is optimal for Pramipexole, which is a basic compound. A pH of around 9.0 is often effective. Inadequate column conditioning or a degraded column can also lead to these issues. It is advisable to use a robust C18 or a phenyl-hexyl column and to thoroughly equilibrate it with the mobile phase before analysis.
Q3: Our results show high variability between replicate injections. What are the likely sources of this imprecision?
A3: High variability can be introduced at multiple stages of the analytical process. Inconsistent sample preparation, including pipetting errors or incomplete extraction, is a common culprit. Matrix effects, where components of the biological sample interfere with the ionization of the analyte and internal standard, can also lead to imprecision. Ensure that your sample extraction procedure is validated and consistently applied. Additionally, check for any issues with the autosampler, such as air bubbles in the syringe or improper vial capping.
Q4: We suspect isotopic interference between Pramipexole and this compound. How can we confirm and mitigate this?
A4: Isotopic interference, or "crosstalk," can occur if the isotopic cluster of Pramipexole contributes to the signal of the deuterated internal standard. To confirm this, analyze a high-concentration sample of unlabeled Pramipexole and monitor the mass transition of the internal standard. A significant signal at the internal standard's m/z would indicate interference. To mitigate this, ensure that the mass spectrometer has sufficient resolution to distinguish between the analyte and the internal standard. If interference persists, you may need to select a different product ion for the internal standard that is free from overlap.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Poor Peak Shape (Tailing or Fronting) | Inappropriate mobile phase pH. | Optimize the mobile phase pH. For Pramipexole, a basic pH (e.g., 9.0 with ammonium (B1175870) hydroxide) often improves peak shape. |
| Column degradation or contamination. | Use a guard column and/or replace the analytical column. | |
| Secondary interactions with silanol (B1196071) groups. | Use a column with end-capping or add a competing base like triethylamine (B128534) to the mobile phase. | |
| Inconsistent Retention Times | Inadequate column equilibration. | Ensure the column is thoroughly equilibrated with the mobile phase before injecting samples. |
| Fluctuations in column temperature. | Use a column oven to maintain a stable temperature. | |
| Changes in mobile phase composition. | Prepare fresh mobile phase daily and ensure proper mixing if using a gradient. | |
| High Signal Variability | Inconsistent sample preparation. | Review and standardize the sample preparation protocol. Use calibrated pipettes and ensure complete vortexing and centrifugation. |
| Matrix effects (ion suppression or enhancement). | Optimize the sample clean-up procedure (e.g., solid-phase extraction) to remove interfering matrix components. | |
| Autosampler issues. | Check for air bubbles in the autosampler syringe and ensure proper vial sealing. | |
| Isotopic Interference | Overlap of isotopic clusters. | Verify the mass resolution of the instrument. Select precursor and product ions with minimal overlap. |
| Impurity in the internal standard. | Check the certificate of analysis for the isotopic purity of the internal standard. | |
| Low Signal Intensity | Poor ionization efficiency. | Optimize mass spectrometer source parameters (e.g., spray voltage, gas flows, temperature). |
| Inefficient sample extraction. | Evaluate and optimize the extraction method to improve recovery. | |
| Analyte degradation. | Investigate sample stability under the storage and processing conditions. |
Experimental Protocol: Quantification of Pramipexole in Human Plasma
This protocol provides a general framework for the LC-MS/MS quantification of Pramipexole using this compound as an internal standard.
1. Sample Preparation (Solid-Phase Extraction)
-
Spike 100 µL of human plasma with the internal standard solution (this compound).
-
Add 200 µL of 0.1 M sodium hydroxide (B78521) and vortex.
-
Load the sample onto a conditioned mixed-mode cation exchange SPE cartridge.
-
Wash the cartridge with 1 mL of 2% formic acid in water, followed by 1 mL of methanol.
-
Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Conditions
| Parameter | Condition |
| LC System | Agilent 1290 Infinity II or equivalent |
| Column | Waters XBridge BEH C18, 2.1 x 50 mm, 2.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 3 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Mass Spectrometer | Sciex Triple Quad 6500+ or equivalent |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transitions | Pramipexole: 212.1 -> 153.2this compound: 222.1 -> 163.2 |
| Collision Energy | Optimized for each transition |
Visualizing the Workflow
Experimental Workflow for Pramipexole Quantification
Technical Support Center: Analysis of Pramipexole
Welcome to the technical support center for the analysis of Pramipexole (B1678040). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to matrix effects during experimental analysis.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the analysis of Pramipexole?
A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as Pramipexole, due to the presence of co-eluting compounds from the sample matrix.[1] These effects can manifest as either ion suppression (a decrease in signal response) or ion enhancement (an increase in signal response).[1] In the analysis of Pramipexole, particularly in complex biological matrices like plasma or tissue, matrix effects can severely compromise the accuracy, precision, and sensitivity of quantitative methods, such as Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[2][3] Common interferences include phospholipids, salts, and other endogenous components that can affect the formation of gas-phase ions in the mass spectrometer's source.[2][4]
Q2: How can I detect the presence of matrix effects in my Pramipexole assay?
A2: Two primary methods are widely used to evaluate matrix effects:
-
Post-extraction Spike Method: This involves comparing the peak area of an analyte in a neat solution to the peak area of the same analyte spiked into a blank matrix extract at the same concentration.[5] A significant difference in peak areas indicates the presence of matrix effects.
-
Post-column Infusion: In this technique, a standard solution of Pramipexole is continuously infused into the mass spectrometer's ion source after the analytical column.[6] A blank matrix extract is then injected onto the column. Any fluctuation (dip or rise) in the baseline signal at the retention time of co-eluting matrix components indicates ion suppression or enhancement.[5][6]
Q3: What are the most common causes of matrix effects in LC-MS/MS analysis of Pramipexole?
A3: The primary causes of matrix effects are co-eluting endogenous components from the biological sample.[2][3] Key culprits include:
-
Phospholipids: Particularly glycerophosphocholines (GPChos) and lysoglycerophosphocholines (Lyso-GPChos) in plasma samples, are notorious for causing ion suppression.[4]
-
Salts and Buffers: High concentrations of non-volatile salts can lead to the formation of adducts and suppress the analyte signal.
-
Other Endogenous Molecules: Compounds with high polarity, basicity, or mass can interfere with the ionization of Pramipexole.[2][3]
The mechanism of these interferences can involve competition for charge in the ion source, changes in droplet surface tension and evaporation efficiency, or formation of less volatile adducts.[1][2]
Q4: Can the choice of ionization technique influence matrix effects?
A4: Yes, the ionization technique can have a significant impact. Electrospray ionization (ESI) is generally more susceptible to matrix effects than atmospheric pressure chemical ionization (APCI).[7] This is because ESI is more sensitive to changes in the liquid phase properties (e.g., surface tension, conductivity) which are affected by matrix components.[1]
Troubleshooting Guides
This section provides a structured approach to identifying and resolving specific issues encountered during the analysis of Pramipexole.
Issue 1: Poor Reproducibility and Inaccurate Quantification
Symptoms:
-
High variability in replicate injections.
-
Inaccurate back-calculation of quality control (QC) samples.
-
Non-linear calibration curves.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor reproducibility.
Detailed Steps:
-
Confirm Matrix Effects: Use the post-column infusion or post-extraction spike method to confirm that matrix effects are the root cause.
-
Optimize Sample Preparation: The most effective way to combat matrix effects is to remove interfering components before analysis.[3]
-
Protein Precipitation (PPT): A simple and fast method, but may not be sufficient for removing all phospholipids.[4]
-
Liquid-Liquid Extraction (LLE): Offers cleaner extracts than PPT by partitioning Pramipexole into an organic solvent.[8]
-
Solid-Phase Extraction (SPE): Generally provides the cleanest extracts and can significantly reduce matrix effects.[4] Weak cation exchange SPE is particularly effective for Pramipexole.[4]
-
-
Improve Chromatographic Separation: Adjusting the chromatographic conditions can help separate Pramipexole from co-eluting interferences.[3]
-
Modify the mobile phase composition or gradient profile.
-
Try a different column chemistry (e.g., a biphenyl (B1667301) or pentafluorophenyl phase).
-
-
Utilize an Appropriate Internal Standard (IS): A stable isotope-labeled internal standard (e.g., d3-Pramipexole) is highly recommended.[4] It will co-elute with Pramipexole and experience similar matrix effects, allowing for accurate correction during quantification.
-
Re-validate the Method: After making any changes, it is crucial to re-validate the analytical method to ensure it meets the required performance criteria.[9]
Issue 2: Significant Ion Suppression Observed
Symptoms:
-
Low signal intensity for Pramipexole, especially in biological matrix samples compared to neat solutions.
-
A significant dip in the baseline during post-column infusion experiments.
Mitigation Strategies:
Caption: Strategies to mitigate ion suppression.
Detailed Steps:
-
Enhance Sample Cleanup: As detailed in the previous section, moving from a simple method like PPT to a more robust one like SPE is often necessary.[4]
-
Chromatographic Optimization: Focus on separating Pramipexole from the "phospholipid region" of the chromatogram where significant ion suppression typically occurs.
-
Sample Dilution: Diluting the sample extract can reduce the concentration of interfering matrix components, thereby lessening their impact on ionization. However, this may compromise the limit of quantification.
-
Change Ionization Source: If available, switching from ESI to APCI may reduce the susceptibility to matrix effects.[7]
Experimental Protocols
Protocol 1: Evaluation of Matrix Effect by Post-Extraction Addition
-
Prepare Blank Matrix Samples: Extract six different lots of the blank biological matrix (e.g., plasma) using the developed sample preparation method.
-
Prepare Neat Solutions: Prepare two sets of solutions:
-
Set A: Spike the post-extracted blank matrix samples with Pramipexole at low and high QC concentrations.
-
Set B: Prepare neat solutions of Pramipexole in the mobile phase at the same low and high QC concentrations.
-
-
Analyze Samples: Inject both sets of samples into the LC-MS/MS system.
-
Calculate Matrix Factor (MF):
-
MF = (Peak Response in Presence of Matrix [Set A]) / (Peak Response in Absence of Matrix [Set B])
-
An MF of 1 indicates no matrix effect.
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
-
Calculate IS-Normalized MF: If an internal standard is used, calculate the IS-normalized MF to assess the effectiveness of the IS in compensating for matrix effects.
Protocol 2: Solid-Phase Extraction (SPE) for Pramipexole
This is a general protocol based on a weak cation exchange mechanism, which has been shown to be effective for Pramipexole.[4]
-
Pre-treat Sample: Precipitate proteins in the plasma sample by adding an organic solvent like acetonitrile. Centrifuge to pellet the precipitate.
-
Condition SPE Cartridge: Condition a weak cation exchange SPE cartridge with methanol (B129727) followed by an equilibration buffer (e.g., ammonium (B1175870) acetate).
-
Load Sample: Load the supernatant from the pre-treated sample onto the SPE cartridge.
-
Wash Cartridge: Wash the cartridge with a weak organic solvent to remove neutral and acidic interferences.
-
Elute Pramipexole: Elute Pramipexole using a basic organic solvent (e.g., methanol with ammonium hydroxide).
-
Evaporate and Reconstitute: Evaporate the eluent to dryness under a stream of nitrogen and reconstitute in the mobile phase for injection.
Quantitative Data Summary
The following tables summarize typical performance characteristics and validation parameters for Pramipexole analysis from various published methods.
Table 1: Comparison of Analytical Methods for Pramipexole
| Parameter | HPLC-UV | UPLC-UV | LC-MS/MS |
| Principle | Chromatographic separation, UV detection | High-efficiency chromatographic separation, UV detection | Chromatographic separation, mass-to-charge ratio analysis |
| Specificity | Good, potential for co-elution | Very good, improved resolution | Excellent, highly specific |
| Sensitivity | Lower | Moderate | Highest |
| Linearity Range | 10.0-30.0 µg/mL[10] | Not specified | 0.05-100 ng/mL[4], 20-4020 pg/mL[6] |
| Run Time | Longer | Faster | Very fast (e.g., 1.5-3.0 min)[4][6] |
Table 2: Validation Parameters for LC-MS/MS Methods for Pramipexole
| Parameter | Method 1[4] | Method 2[6] | Method 3[11] |
| Matrix | Mouse Plasma & Tissues | Human Plasma | Human Plasma |
| Sample Prep | PPT + Weak Cation Exchange SPE | Liquid-Liquid Extraction | Solid-Phase Extraction |
| Linearity Range | 0.05-100 ng/mL | 20-4020 pg/mL | 20-3540 pg/mL |
| Internal Standard | d3-Pramipexole | Ranitidine | Memantine |
| Accuracy | Met acceptance criteria | Mean accuracy within ±15% | Within assay variability limits |
| Precision | Met acceptance criteria | Mean precision within ±15% | Within assay variability limits |
| Process Efficiency | Not specified | 91.9% (Pramipexole), 85.7% (IS) | Not specified |
References
- 1. tandfonline.com [tandfonline.com]
- 2. nebiolab.com [nebiolab.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. LC-MS/MS analysis of pramipexole in mouse plasma and tissues: elimination of lipid matrix effects using weak cation exchange mode based solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. scielo.br [scielo.br]
- 11. Development and validation of a sensitive LC-MS/MS method with electrospray ionization for quantitation of pramipexole in human plasma: application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Pramipexole impurity 7-d10 stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of Pramipexole (B1678040) impurity 7-d10. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for Pramipexole impurity 7-d10?
A1: For optimal stability, this compound, a deuterated analog of a Pramipexole impurity, should be stored under controlled conditions. General recommendations include:
-
Temperature: Controlled room temperature or refrigeration (2-8 °C) is often suggested. For long-term storage, -20°C is frequently recommended.[1][2][3] Always refer to the Certificate of Analysis (CoA) provided by the supplier for specific temperature requirements.[4]
-
Light: Protect the compound from light by storing it in its original, preferably amber, vial.[1][2][5]
-
Moisture: Keep the container tightly sealed to protect from moisture.[1][2] For solids, storage in a desiccator is a good practice.[3]
When taking the standard from refrigerated or frozen storage, allow the vial to equilibrate to room temperature before opening to prevent condensation.[1][3]
Q2: What is the expected stability of this compound under different stress conditions?
A2: While specific stability data for this compound is not extensively published, forced degradation studies on the parent compound, Pramipexole, provide valuable insights into its potential stability profile. Pramipexole has shown susceptibility to degradation under hydrolytic, oxidative, and photolytic conditions, while it is relatively stable under thermal stress.[4][6][7]
The stability of solutions of Pramipexole has been tested, with results indicating that they can be stable for up to 72 hours at ambient temperature.[6]
Q3: What are the likely degradation pathways for Pramipexole and its impurities?
A3: Based on forced degradation studies, Pramipexole can degrade through several pathways:
-
Hydrolysis: Degradation occurs under both acidic and basic conditions.[4][6][8]
-
Oxidation: Pramipexole is susceptible to oxidative degradation, for instance, in the presence of hydrogen peroxide.[4][6][9]
-
Photolysis: Exposure to direct sunlight can cause significant degradation.[4][8]
Impurities in Pramipexole can arise from the chemical synthesis process, degradation, or improper storage.[10]
Q4: How can I prevent deuterium-hydrogen (H/D) exchange for this compound?
A4: Deuterium-hydrogen exchange is a potential issue for deuterated compounds, which can compromise the isotopic purity of the standard. To minimize this risk:
-
Solvent Choice: Use aprotic solvents (e.g., acetonitrile (B52724), methanol) for reconstitution and dilution whenever possible.[3][5]
-
pH Control: If aqueous solutions are necessary, maintain a near-neutral pH, as acidic or basic conditions can catalyze H/D exchange.[5]
-
Temperature: Store solutions at low temperatures (e.g., 2-8°C or -20°C).[5]
-
Fresh Solutions: Prepare working solutions fresh as needed, especially at low concentrations.[5]
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Inconsistent analytical results | Degradation of the standard due to improper storage. | Verify storage conditions (temperature, light, moisture). Prepare a fresh working solution from the stock. |
| Inaccurate concentration of the standard solution. | Ensure the balance is calibrated. Allow the standard to equilibrate to room temperature before weighing. | |
| Appearance of unexpected peaks in chromatogram | Formation of degradation products. | Review the handling and storage of the standard. Consider performing a forced degradation study to identify potential degradants. |
| Contamination of the solvent or glassware. | Use high-purity solvents and thoroughly clean all glassware. | |
| Loss of isotopic purity | Deuterium-hydrogen exchange. | Review the solvent system and pH of your solutions. Use aprotic solvents where possible and maintain a neutral pH in aqueous media. Prepare fresh solutions. |
Quantitative Data on Pramipexole Stability
The following table summarizes quantitative data from forced degradation studies on Pramipexole. This data can serve as a reference for the potential stability of its deuterated impurity.
| Stress Condition | Reagent/Method | Duration | Temperature | % Degradation | Reference |
| Acid Hydrolysis | 3 M HCl | 48 hours | 80°C | Not Specified | [4][8] |
| 3 mol L-1 HCl | 1 hour | Not Specified | 7.54% | [4][6] | |
| Base Hydrolysis | 2 M NaOH | 24 hours | 80°C | 10-20% | [4][8] |
| 0.5 mol L-1 NaOH | 1 hour | Not Specified | 4.88% | [4][6] | |
| Oxidation | 30% H₂O₂ | 4 hours | Not Specified | 58.70% | [4][6] |
| Photodegradation | Direct Sunlight | 8 days | Ambient | Significant | [4][8] |
| Thermal Degradation | Heat | 48 hours | 100°C | Stable | [4] |
Experimental Protocols
Protocol 1: Forced Degradation Study of Pramipexole
This protocol outlines a general procedure for conducting forced degradation studies on Pramipexole to identify potential degradation products and assess stability.[10]
-
Preparation of Stock Solution: Prepare a stock solution of Pramipexole dihydrochloride (B599025) monohydrate in a suitable solvent (e.g., methanol (B129727) or water) at a concentration of approximately 1 mg/mL.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M hydrochloric acid.
-
Keep the mixture at 80°C for 6 hours.
-
After cooling, neutralize the solution with 0.1 M sodium hydroxide (B78521) and dilute to a final concentration of 100 µg/mL with the mobile phase.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M sodium hydroxide.
-
Keep the mixture at 80°C for 2 hours.
-
After cooling, neutralize with 0.1 M hydrochloric acid and dilute to a final concentration of 100 µg/mL with the mobile phase.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 30% hydrogen peroxide.
-
Keep the solution at room temperature for 24 hours.
-
Dilute to a final concentration of 100 µg/mL with the mobile phase.
-
-
Thermal Degradation:
-
Keep the solid drug powder in a hot air oven at 80°C for 48 hours.
-
After the specified time, dissolve the powder to obtain a concentration of 100 µg/mL in the mobile phase.
-
-
Photolytic Degradation:
-
Expose the solid drug powder to direct sunlight for 7 days.
-
After exposure, dissolve the powder to get a concentration of 100 µg/mL in the mobile phase.
-
-
Analysis: Analyze all the stressed samples using a validated stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method for Pramipexole
This protocol describes a validated HPLC method for the quantitative determination of Pramipexole in the presence of its degradation products.[6]
-
Column: Ace5-C18 (250×4.6 mm, 5 µm)
-
Mobile Phase: 10 mmol L⁻¹ ammonium (B1175870) acetate (B1210297) and acetonitrile (75:25 v/v)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 260 nm
-
Injection Volume: 20 µL
-
Column Temperature: Ambient
Visualizations
Caption: Workflow for forced degradation studies of Pramipexole.
Caption: Key storage considerations for this compound.
References
- 1. Guidelines for Receipt and Usage of Reference Standards and Qualification and Usage of Working Standards | Pharmaguideline [pharmaguideline.com]
- 2. pharmaguddu.com [pharmaguddu.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. scielo.br [scielo.br]
- 7. Establishment of inherent stability of pramipexole and development of validated stability indicating LC-UV and LC-MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ema.europa.eu [ema.europa.eu]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Preventing Isotopic Exchange in Deuterated Standards
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing isotopic exchange in deuterated standards. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments, ensuring the isotopic and chemical integrity of your standards.
Frequently Asked Questions (FAQs)
Q1: What is isotopic exchange and why is it a concern for deuterated standards?
A1: Isotopic exchange, also known as hydrogen-deuterium (H-D) or deuterium-hydrogen (D-H) back-exchange, is a chemical reaction where a deuterium (B1214612) atom on a deuterated standard is replaced by a hydrogen atom from its environment.[1][2] This is problematic in quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS), as it compromises the isotopic purity of the standard.[1] The mass spectrometer differentiates between the analyte and the internal standard based on their mass difference. If the deuterated internal standard loses its deuterium, it can lead to an underestimation of the internal standard's signal and an overestimation of the native analyte's concentration.[1]
Q2: What are the primary factors that cause isotopic exchange?
A2: Several factors can promote isotopic exchange. The most critical are:
-
Moisture: Many deuterated compounds are hygroscopic and readily absorb water from the atmosphere and glassware. Water acts as a source of protons that can exchange with deuterium atoms.[3][4]
-
pH: The rate of isotopic exchange is highly dependent on pH.[5][6] The exchange rate is generally minimized at a slightly acidic pH (around 2.5-3.0) and increases in both strongly acidic and, more significantly, basic conditions.[2][6][7]
-
Temperature: Higher temperatures accelerate the rate of chemical reactions, including isotopic exchange.[1][6]
-
Solvent Choice: Protic solvents (e.g., water, methanol, ethanol) contain exchangeable protons and can facilitate D-H exchange.[1][4] Aprotic solvents (e.g., acetonitrile, chloroform) are generally preferred.[4][8]
-
Position of the Deuterium Label: The stability of a deuterium label is highly dependent on its position within the molecule. Deuterium atoms attached to heteroatoms (e.g., -O, -N, -S) or on carbons adjacent to carbonyl groups are more susceptible to exchange.[1][7]
Q3: What are the ideal storage and handling conditions for deuterated standards?
A3: To maintain the integrity of deuterated standards, it is crucial to store and handle them properly:
-
Temperature: For long-term storage, temperatures of -20°C or even -80°C are often recommended.[2][9] For short-term storage, refrigeration at 2-8°C may be sufficient.[10] Always refer to the manufacturer's certificate of analysis for specific instructions.[3][9]
-
Atmosphere: Handle and store deuterated compounds under a dry, inert atmosphere, such as nitrogen or argon, to protect them from atmospheric moisture.[3][9][10]
-
Light Protection: Many organic compounds are sensitive to light. Store standards in amber vials or in the dark to prevent photolytic degradation.[3][9]
-
Containers: Use tightly sealed containers. Single-use ampoules are ideal for minimizing contamination and exposure to the atmosphere.[3]
Q4: Which solvents should I use for preparing solutions of deuterated standards?
A4: The choice of solvent is critical to prevent isotopic exchange. High-purity aprotic solvents like acetonitrile, methanol, or ethyl acetate (B1210297) are generally recommended.[8] If an aqueous solution is necessary, consider using deuterium oxide (D₂O) instead of water (H₂O) to provide a deuterium-rich environment.[2] Avoid acidic or basic aqueous solutions, as these can catalyze the exchange.[8]
Q5: How can I tell if my deuterated internal standard is undergoing isotopic exchange?
A5: Signs of isotopic exchange can include:
-
A decrease in the signal of the deuterated internal standard over time.[6]
-
An increase in the signal of the unlabeled analyte, especially in blank samples spiked only with the internal standard.[6]
-
Poor reproducibility of results.[11]
Troubleshooting Guide
Problem 1: I am observing a decreasing signal for my deuterated internal standard and an increasing signal for my native analyte over time.
This is a classic indication of isotopic back-exchange.[7]
Troubleshooting Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Pramipexole Impurity 7-d10
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the common pitfalls and troubleshooting strategies associated with the use of Pramipexole (B1678040) impurity 7-d10. As an internal standard in analytical and pharmacokinetic studies, the integrity and proper handling of this deuterated compound are critical for accurate quantification of Pramipexole.
Disclaimer: The exact chemical structure of "Pramipexole impurity 7" can vary between suppliers. For the purpose of this guide, we will consider "Pramipexole impurity 7-d10" as a deuterated analog of a common Pramipexole-related compound, likely with deuterium (B1214612) labels on the n-propyl group and/or the tetrahydrobenzothiazole ring. The advice provided is based on the general properties of deuterated standards and the known chemistry of Pramipexole.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a deuterium-labeled version of a Pramipexole-related impurity.[1] Its primary application is as an internal standard (IS) in analytical methods, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the precise quantification of Pramipexole in biological matrices such as plasma.[1][2] The stable isotope label allows it to be distinguished from the non-labeled analyte by its mass-to-charge ratio (m/z) while co-eluting chromatographically, which corrects for variability in sample preparation and instrument response.
Q2: How should I store this compound?
Proper storage is crucial to maintain the integrity of the standard. For long-term storage, it is recommended to keep the compound at -20°C. For short-term storage, 2-8°C is generally acceptable. The compound should be protected from light and moisture. It is advisable to store it in its original vial under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation and isotopic exchange.
Q3: What is the best solvent for preparing stock solutions?
High-purity methanol (B129727) or acetonitrile (B52724) are recommended for preparing stock solutions. It is critical to use anhydrous solvents to minimize the risk of hydrogen-deuterium (H/D) exchange. Avoid acidic or basic aqueous solutions for long-term storage as they can catalyze this exchange.
Q4: What is hydrogen-deuterium (H/D) exchange and how can I prevent it?
H/D exchange is a process where deuterium atoms on the molecule are replaced by hydrogen atoms from the surrounding environment (e.g., from residual water in solvents or acidic/basic conditions). This can compromise the isotopic purity of the standard and lead to inaccurate quantification. To prevent H/D exchange:
-
Use high-purity, anhydrous solvents.
-
Avoid prolonged exposure to acidic or basic conditions.
-
Store solutions in tightly sealed vials at low temperatures.
-
Prepare fresh working solutions from the stock solution for each experiment.
Troubleshooting Guide
Issue 1: Poor or No Signal for this compound in LC-MS/MS
Q: I am not observing a signal for my internal standard. What could be the cause?
A: This issue can arise from several factors:
-
Incorrect MS/MS Transition: Verify that the precursor and product ion m/z values are correctly entered in the instrument method. The precursor ion will be higher than that of the non-labeled Pramipexole.
-
Degradation: The compound may have degraded due to improper storage or handling. Pramipexole is known to be susceptible to oxidative and hydrolytic degradation.[3]
-
Solution Preparation Error: There might have been an error in the preparation of the stock or working solutions, leading to a very low or zero concentration.
-
Instrument Issues: Check the mass spectrometer for any underlying issues with sensitivity or calibration.
Issue 2: Isotopic Instability (In-source H/D Exchange or Back-Exchange)
Q: I am observing a peak at the m/z of the non-labeled Pramipexole in my internal standard solution. What is happening?
A: This could be due to isotopic instability, where the deuterium atoms are being replaced by hydrogen.
-
In-source H/D Exchange: This can occur in the mass spectrometer's ion source, particularly with electrospray ionization (ESI). The presence of protic solvents in the mobile phase can contribute to this. Optimize the ion source parameters, such as the source temperature and gas flows, to minimize this effect.
-
Back-Exchange in Solution: If the standard has been stored in a protic solvent (especially under non-neutral pH conditions), H/D exchange may have occurred. Prepare fresh solutions in anhydrous aprotic solvents.
Issue 3: Poor Chromatography (Peak Tailing, Broadening, or Splitting)
Q: The chromatographic peak for this compound is not sharp. How can I improve it?
A: Poor peak shape can be due to several reasons:
-
Column Choice: Ensure the column is suitable for the analysis of basic compounds like Pramipexole. A C18 or a cyano (CN) column is often used.[4][5]
-
Mobile Phase pH: The pH of the mobile phase can significantly affect the peak shape of amine-containing compounds. Adjusting the pH with a suitable buffer (e.g., ammonium (B1175870) formate (B1220265) or ammonium acetate) can improve peak symmetry.
-
Sample Solvent: The solvent used to dissolve the final sample for injection should be compatible with the mobile phase. A mismatch can lead to peak distortion.
Issue 4: Inaccurate Quantification and High Variability
Q: My calibration curve is non-linear, or my quality control samples are failing. What are the potential causes related to the internal standard?
A: Inaccurate quantification can often be traced back to the internal standard.
-
Incorrect Concentration: Double-check the concentration of the stock and working solutions of this compound.
-
Variable Extraction Recovery: The extraction efficiency of the internal standard and the analyte should be similar. If the deuterated standard behaves differently during sample preparation, it can lead to inaccurate results. Ensure the sample preparation method is robust and reproducible.
-
Matrix Effects: Ion suppression or enhancement in the ESI source can affect the analyte and internal standard differently. A stable isotope-labeled internal standard is designed to compensate for this, but significant matrix effects can still cause issues. Consider optimizing the sample clean-up procedure.
Quantitative Data Summary
Table 1: LC-MS/MS Parameters for Pramipexole Analysis
| Parameter | Method 1[6] | Method 2[4] | Method 3[7] |
| Internal Standard | Tamsulosin (B1681236) | Not specified | Memantine |
| Precursor Ion (m/z) | 212 | Not specified | 212.10 |
| Product Ion (m/z) | 152 | Not specified | 153.10 |
| Polarity | Positive | Positive | Positive |
| Linear Range | 200-8000 pg/mL | Not applicable | 20-3540 pg/mL |
| LLOQ | 200 pg/mL | Not applicable | 20 pg/mL |
Table 2: Stability of Pramipexole under Forced Degradation Conditions
| Stress Condition | Reagent/Method | Duration | Temperature | Degradation | Reference |
| Acid Hydrolysis | 3 M HCl | 48 hours | 80°C | Significant | [4] |
| Base Hydrolysis | 2 M NaOH | 24 hours | 80°C | 10-20% | [4] |
| Oxidation | 30% H₂O₂ | 4 hours | Room Temp | 58.70% | [4] |
| Photodegradation | Direct Sunlight | 8 days | Ambient | Significant | [4] |
| Thermal Degradation | Heat | 48 hours | 100°C | Stable | [4] |
Experimental Protocols
Protocol 1: Preparation of Stock and Working Solutions
-
Stock Solution (e.g., 1 mg/mL):
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation.
-
Accurately weigh the required amount of the standard.
-
Dissolve the standard in a Class A volumetric flask with high-purity, anhydrous methanol or acetonitrile.
-
Sonicate for 5-10 minutes to ensure complete dissolution.
-
Store the stock solution at -20°C in a tightly sealed amber vial.
-
-
Working Solutions:
-
Prepare serial dilutions of the stock solution with the appropriate solvent (e.g., methanol or acetonitrile) to achieve the desired concentrations for spiking into calibration standards and quality control samples.
-
It is recommended to prepare fresh working solutions for each analytical run.
-
Protocol 2: Sample Preparation (Liquid-Liquid Extraction)
-
To 100 µL of plasma sample, add the internal standard working solution.
-
Vortex mix for 30 seconds.
-
Add a suitable extraction solvent (e.g., ethyl acetate (B1210297) or methyl tert-butyl ether).[5]
-
Vortex mix for 5-10 minutes.
-
Centrifuge at high speed (e.g., 4000 rpm) for 10 minutes.
-
Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in the mobile phase or a compatible solvent.
-
Vortex mix and transfer to an autosampler vial for LC-MS/MS analysis.
Visualizations
References
- 1. [PDF] Development and Validation of Rapid LC-MS with Electrospray Ionization for the Quantification of Pramipexole in Human Plasma | Semantic Scholar [semanticscholar.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Development and validation of a sensitive LC-MS/MS method with electrospray ionization for quantitation of pramipexole in human plasma: application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of pramipexole (U-98,528) in human plasma by high-performance liquid chromatography with atmospheric pressure chemical ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantification of pramipexole in human plasma by liquid chromatography tandem mass spectrometry using tamsulosin as internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
Improving peak shape and resolution for Pramipexole analysis
Welcome to the technical support center for Pramipexole (B1678040) analysis. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their analytical methods for Pramipexole, focusing on improving peak shape and resolution.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of poor peak shape (tailing) for Pramipexole in reversed-phase HPLC?
Peak tailing for Pramipexole, a basic compound, in reversed-phase HPLC is often due to secondary interactions between the analyte and the stationary phase.[1] The basic nitrogen atoms in Pramipexole can interact with acidic silanol (B1196071) groups on the surface of silica-based columns, leading to this issue.[1] To mitigate this, consider the following:
-
Mobile Phase pH Adjustment: Lowering the pH of the mobile phase (e.g., to pH 2.7-3.0) can suppress the ionization of silanol groups, thereby reducing peak tailing.[2][3]
-
Use of Buffers: Incorporating a buffer, such as ammonium (B1175870) formate (B1220265) or ammonium acetate, can help maintain a consistent pH and mask residual silanol interactions.[3][4]
-
Ion-Pairing Agents: Adding an ion-pair reagent, like sodium 1-octanesulfonate, to the mobile phase can form a neutral complex with Pramipexole, improving peak symmetry.[2][5]
-
Column Choice: Employing a high-quality, end-capped C18 or C8 column is recommended to minimize the number of free silanol groups available for secondary interactions.[1]
Q2: How can I improve the resolution between Pramipexole and its impurities or degradation products?
Achieving adequate resolution is critical for accurate quantification. If you are facing challenges with co-eluting peaks, the following strategies can be employed:
-
Optimize Mobile Phase Composition: Adjusting the ratio of the organic modifier (e.g., acetonitrile (B52724) or methanol) to the aqueous buffer can alter the selectivity of the separation.[2]
-
Change Organic Modifier: Switching from acetonitrile to methanol, or vice versa, can provide a different selectivity and may resolve co-eluting peaks.[2]
-
Modify Mobile Phase pH: Altering the pH can change the ionization state of both Pramipexole and its impurities, leading to differential retention and improved separation.[2]
-
Gradient Elution: If isocratic elution does not provide sufficient resolution, a gradient program can help to separate closely eluting compounds.[5]
-
Column Selection: Consider a column with a different stationary phase chemistry or a smaller particle size for higher efficiency.
Q3: What are the key considerations for the chiral separation of Pramipexole enantiomers?
Since the pharmacological activity of Pramipexole resides in the (S)-enantiomer, the separation and quantification of the (R)-enantiomer (Dexpramipexole) is a critical quality control parameter.[6]
-
Chiral Stationary Phases: The most common approach is to use a chiral column, such as one with a cellulose (B213188) or amylose-based stationary phase (e.g., Chiralpak AD).[7]
-
Mobile Phase Additives: The addition of a small amount of a basic modifier, like diethylamine (B46881) (DEA), to the mobile phase can significantly enhance chromatographic efficiency and resolution between the enantiomers.[7]
-
Alternative Techniques: Capillary Electrophoresis (CE) with a chiral selector (e.g., cyclodextrins) in the background electrolyte offers a rapid and efficient alternative for enantioseparation.[6]
Troubleshooting Guides
Issue: Pramipexole Peak Tailing
This guide provides a systematic approach to troubleshooting and resolving peak tailing issues observed during the analysis of Pramipexole.
Caption: Troubleshooting workflow for Pramipexole peak tailing.
Issue: Insufficient Resolution
This workflow outlines steps to improve the separation between Pramipexole and co-eluting peaks.
Caption: Workflow for optimizing Pramipexole resolution.
Experimental Protocols
Protocol 1: RP-HPLC Method for Pramipexole and its Degradation Products
This method is suitable for the determination of Pramipexole in the presence of its degradation products.[8]
| Parameter | Specification |
| Column | Ace5-C18 (250 x 4.6 mm, 5 µm) |
| Mobile Phase | 10 mmol L-1 Ammonium Acetate: Acetonitrile (75:25 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 260 nm |
| Injection Volume | 20 µL |
| Column Temperature | Ambient |
Sample Preparation: Dissolve the sample in the mobile phase to achieve the desired concentration.
Protocol 2: Chiral HPLC Method for Enantiomeric Separation of Pramipexole
This method is designed for the separation of (S)-Pramipexole from its (R)-enantiomer.[7]
| Parameter | Specification |
| Column | Chiralpak AD (250 x 4.6 mm, 10 µm) |
| Mobile Phase | n-hexane: ethanol: diethylamine (70:30:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 262 nm |
| Injection Volume | 20 µL |
| Column Temperature | Ambient |
Sample Preparation: Dissolve the sample in the mobile phase. The resolution between the enantiomers should be not less than eight.[7]
Quantitative Data Summary
Forced Degradation Studies of Pramipexole
The following table summarizes the degradation of Pramipexole under various stress conditions, which is crucial for developing stability-indicating methods.[8][9]
| Stress Condition | Reagent/Method | Duration | Temperature | % Degradation | Reference |
| Acid Hydrolysis | 3 mol L-1 HCl | 1 hour | Not Specified | 7.54% | [8] |
| Base Hydrolysis | 0.5 mol L-1 NaOH | 1 hour | Not Specified | 4.88% | [8] |
| Oxidation | 30% H₂O₂ | 4 hours | Not Specified | 58.70% | [8] |
| Photodegradation | Direct Sunlight | 8 days | Ambient | Significant | [10] |
| Thermal Degradation | Heat | 48 hours | 100°C | Stable | [9] |
Comparison of HPLC Methods for Pramipexole Analysis
This table provides a comparison of different reported HPLC methods for the analysis of Pramipexole.
| Method Type | Column | Mobile Phase | Detection | Key Application | Reference |
| RP-HPLC | Hypersil BDS C18 (250 x 4.6 mm, 5µm) | Phosphate (B84403) buffer (pH 3.0): Acetonitrile (40:60, v/v) | 264 nm | Routine QC and stability studies | [11] |
| RP-HPLC | Thermo Scientific C18 (250 mm × 4.6 mm, 5 μm) | Methanol: Acetonitrile (40:60 v/v) | 263 nm | Bulk and tablet dosage forms | [12] |
| RP-HPLC (Ion-Pair) | Inertsil ODS-3V | Sodium octane (B31449) sulfonate in phosphate buffer (pH 2.7) with ACN gradient | 264 nm | Impurity profiling in extended-release tablets | [5] |
| Chiral HPLC | Chiralpak AD (250 mm x 4.6 mm, 10 µm) | n-hexane:ethanol:diethylamine (70:30:0.1, v/v/v) | Not Specified | Enantiomeric separation | [7] |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com [labcompare.com]
- 4. m.youtube.com [m.youtube.com]
- 5. asianpubs.org [asianpubs.org]
- 6. benchchem.com [benchchem.com]
- 7. Validated chiral liquid chromatographic method for the enantiomeric separation of Pramipexole dihydrochloride monohydrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scielo.br [scielo.br]
- 9. benchchem.com [benchchem.com]
- 10. Establishment of inherent stability of pramipexole and development of validated stability indicating LC–UV and LC–MS method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. wjpsonline.com [wjpsonline.com]
- 12. globaljournals.org [globaljournals.org]
Addressing variability in bioanalytical assays for Pramipexole
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the bioanalysis of Pramipexole (B1678040).
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of variability in Pramipexole bioanalytical assays?
A1: Variability in Pramipexole bioassays can arise from several factors, including:
-
Matrix Effects: Endogenous components in biological samples (e.g., plasma, urine) can interfere with the ionization of Pramipexole, leading to ion suppression or enhancement in LC-MS/MS analysis.[1][2] Phospholipids are common culprits.[1]
-
Sample Preparation: Inefficient extraction, incomplete protein precipitation, or losses during solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can lead to low and variable recovery.[1][3]
-
Chromatographic Issues: Poor peak shape (tailing or fronting), shifting retention times, and co-elution with interfering substances can affect accuracy and precision.[4]
-
Analyte Stability: Degradation of Pramipexole during sample collection, storage, or processing can result in lower measured concentrations. Pramipexole can be susceptible to hydrolytic, oxidative, and photolytic stress.[5][6][7]
-
Instrument Performance: Fluctuations in mass spectrometer sensitivity, detector response, or autosampler precision can introduce variability.[4]
Q2: How can I minimize matrix effects in my Pramipexole LC-MS/MS assay?
A2: Minimizing matrix effects is crucial for accurate quantification. Consider the following strategies:
-
Effective Sample Cleanup: Employ rigorous sample preparation techniques. While simple protein precipitation is fast, it may not adequately remove interfering phospholipids.[1] Combining protein precipitation with solid-phase extraction (SPE), particularly using a weak cation exchange mechanism, has been shown to significantly reduce matrix effects by removing glycerophosphocholines and lysoglycerophosphocholines.[1] Liquid-liquid extraction (LLE) is another effective method.[3]
-
Chromatographic Separation: Optimize your HPLC method to separate Pramipexole from co-eluting matrix components.[4] This can involve adjusting the mobile phase composition, gradient, or selecting a different column chemistry.[4]
-
Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS (e.g., d3-Pramipexole) is the preferred internal standard as it co-elutes with the analyte and experiences similar matrix effects, thus compensating for variations in ionization.[1]
-
Dilution: Diluting the sample can reduce the concentration of interfering matrix components.
Q3: My Pramipexole peak is tailing. What are the possible causes and solutions?
A3: Peak tailing can be caused by several factors:
-
Secondary Interactions: The basic nature of Pramipexole can lead to interactions with acidic silanol (B1196071) groups on the surface of C18 columns.
-
Solution: Use a high-purity silica (B1680970) column or an end-capped column. Adjusting the mobile phase pH to keep Pramipexole in a consistent protonated state or increasing the ionic strength can also help.[4]
-
-
Column Overload: Injecting too much sample can lead to peak distortion.
-
Solution: Reduce the injection volume or dilute the sample.[4]
-
-
Column Contamination or Degradation: Buildup of matrix components or degradation of the stationary phase can affect peak shape.
-
Solution: Use a guard column and regularly flush the column. If the problem persists, the column may need to be replaced.
-
Q4: I am observing inconsistent recovery of Pramipexole. What should I investigate?
A4: Inconsistent recovery is often related to the sample preparation process.
-
Review Extraction Protocol: Ensure all steps of your LLE or SPE protocol are performed consistently, including pH adjustments, solvent volumes, and mixing/vortexing times.
-
Check pH: The extraction efficiency of Pramipexole, a basic compound, is highly dependent on the pH of the sample and extraction solvents. Ensure the pH is controlled and consistent across all samples.
-
Evaluate Protein Precipitation: If using protein precipitation, ensure the protein pellet is fully compacted and that no analyte is lost during the separation of the supernatant. Incomplete precipitation can also lead to ion suppression.
-
Assess Analyte Stability: Pramipexole may be degrading during the extraction process. Consider performing extraction steps at lower temperatures.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Variable Peak Area or Retention Time | Instability of Pramipexole in the analytical solution or inconsistent system performance. | Prepare standards and samples fresh daily. Minimize the time samples spend in the autosampler. Verify HPLC system performance, including pump flow rate and injector precision.[4] |
| Appearance of New, Unidentified Peaks | Degradation of Pramipexole or interaction with formulation excipients. | Conduct forced degradation studies to identify potential degradation products.[4][5][6] Investigate potential interactions with excipients if analyzing a formulated product.[8] |
| Unexpected Peak Co-eluting with Pramipexole | Inadequate chromatographic separation or matrix effects from excipients. | Optimize the HPLC method by adjusting the mobile phase, gradient, or column chemistry. Employ a stability-indicating method.[4] |
| Low Signal Intensity / Ion Suppression | Significant matrix effects from endogenous substances like phospholipids. | Implement a more effective sample cleanup method, such as SPE with a weak cation exchange cartridge, to remove interfering components.[1] |
| Poor Accuracy and Precision in QC Samples | Issues with standard/QC sample preparation, analyte instability, or inconsistent sample processing. | Re-prepare calibration standards and QC samples. Evaluate the stability of Pramipexole under the specific storage and handling conditions of the assay.[3] Ensure consistent timing and technique for all sample preparation steps. |
Data Summary Tables
Table 1: Summary of LC-MS/MS Method Validation Parameters for Pramipexole
| Parameter | Plasma (Mouse)[1] | Plasma (Human)[3] | Plasma (Human)[9] |
| Linearity Range | 0.05 - 100 ng/mL | 100 - 2514 pg/mL | 20 - 4020 pg/mL |
| Lower Limit of Quantification (LLOQ) | 0.05 ng/mL | 100 pg/mL | 20 pg/mL |
| Intra-day Precision (%RSD) | < 15% | 3.49% - 6.76% | Not explicitly stated |
| Inter-day Precision (%RSD) | < 15% | 3.97% - 5.71% | Not explicitly stated |
| Intra-day Accuracy (% Bias) | Within ±15% | 98.92% - 112.24% | Not explicitly stated |
| Inter-day Accuracy (% Bias) | Within ±15% | 100.34% - 107.44% | Not explicitly stated |
| Extraction Recovery | Not explicitly stated | 79.42% - 87.00% | 91.9% (Process Efficiency) |
| Internal Standard | d3-Pramipexole | Ropinirole | Ranitidine |
Table 2: Summary of HPLC Method Validation Parameters for Pramipexole
| Parameter | HPLC-UV (Pharmaceuticals)[10] |
| Linearity Range | 10.0 - 30.0 µg/mL |
| Limit of Detection (LOD) | 8 ng/mL |
| Limit of Quantification (LOQ) | 50 ng/mL |
| Mean Recovery | 100.5% ± 1.10 |
| Precision (%RSD) | 0.97% |
| Internal Standard | Tamsulosin HCl |
Experimental Protocols
Protocol 1: Sample Preparation using SPE for Pramipexole in Mouse Plasma [1]
-
Protein Precipitation: To 50 µL of plasma sample, add the internal standard (d3-Pramipexole) solution. Precipitate proteins by adding 150 µL of acetonitrile (B52724).
-
Vortex & Centrifuge: Vortex the mixture for 1 minute, then centrifuge at 13,000 rpm for 10 minutes.
-
Supernatant Transfer: Transfer the supernatant to a clean tube.
-
SPE Cartridge Conditioning: Condition a weak cation exchange (WCX) SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Sample Loading: Load the supernatant onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of water, followed by 1 mL of methanol.
-
Elution: Elute Pramipexole and the internal standard with 1 mL of 5% formic acid in methanol.
-
Evaporation & Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.
-
Injection: Inject an aliquot into the LC-MS/MS system.
Protocol 2: LC-MS/MS Conditions for Pramipexole Analysis [1]
-
HPLC System: Agilent 1200 series
-
Mass Spectrometer: AB Sciex API 4000 triple quadrupole
-
Column: Welch Ultimate® XB-CN (2.1 mm × 50 mm, 5 µm)
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (containing 0.1% formic acid)
-
Flow Rate: 0.4 mL/min
-
Run Time: 3.0 min
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions:
-
Pramipexole: m/z 212.1 → 153.1
-
d3-Pramipexole (IS): m/z 215.1 → 156.1
-
Visualizations
Caption: Workflow for Pramipexole sample preparation using SPE.
Caption: Decision tree for troubleshooting Pramipexole bioassays.
References
- 1. LC-MS/MS analysis of pramipexole in mouse plasma and tissues: elimination of lipid matrix effects using weak cation exchange mode based solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. eijppr.com [eijppr.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Establishment of inherent stability of pramipexole and development of validated stability indicating LC–UV and LC–MS method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Establishment of inherent stability of pramipexole and development of validated stability indicating LC-UV and LC-MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. academic.oup.com [academic.oup.com]
- 10. scielo.br [scielo.br]
Minimizing ion suppression in Pramipexole LC-MS analysis
This technical support center provides comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in minimizing ion suppression during the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of Pramipexole (B1678040).
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a significant concern in Pramipexole LC-MS analysis?
A1: Ion suppression is a type of matrix effect where co-eluting compounds from the sample matrix (e.g., plasma, urine) interfere with the ionization of the target analyte, in this case, Pramipexole, in the mass spectrometer's ion source.[1] This interference reduces the analyte's signal intensity, which can lead to poor sensitivity, inaccurate quantification, and reduced reproducibility of the analytical method.[1][2] Since bioanalytical methods often involve measuring very low concentrations of drugs in complex biological matrices, addressing ion suppression is critical for reliable results.[3]
Q2: What are the primary sources of ion suppression in biological samples?
A2: The most common sources of ion suppression in biological matrices like plasma are endogenous components such as phospholipids, salts, and proteins.[4] Exogenous substances, such as anticoagulants, dosing vehicles, or even contaminants from plastic labware, can also contribute to this effect.[5] For Pramipexole, being a basic compound, ion suppression can be particularly problematic if it co-elutes with other highly basic or concentrated matrix components that compete for ionization.[6]
Q3: How can I determine if my Pramipexole signal is being affected by ion suppression?
A3: There are two primary methods to assess ion suppression:
-
Post-Column Infusion: A solution of Pramipexole is continuously infused into the mobile phase flow after the analytical column but before the mass spectrometer.[5] A blank, extracted matrix sample is then injected.[5] Any dip or enhancement in the constant Pramipexole signal indicates the retention time at which matrix components are eluting and causing suppression or enhancement.[5]
-
Post-Extraction Spiking: The response of Pramipexole in a post-extraction spiked sample (blank matrix extract to which the analyte is added) is compared to the response of the analyte in a neat solution (pure solvent).[5] A lower response in the matrix sample compared to the neat solution indicates ion suppression.[7] The degree of ion suppression can be quantified using the Matrix Factor (MF) calculation.[5]
Q4: Which sample preparation technique is most effective at minimizing ion suppression for Pramipexole?
A4: While simpler methods like Protein Precipitation (PPT) are fast, they are often less effective at removing interfering matrix components, leading to a higher risk of ion suppression.[7] Liquid-Liquid Extraction (LLE) offers better cleanup than PPT.[7] However, Solid-Phase Extraction (SPE) is generally the most effective technique for reducing matrix effects.[2][4] Specifically for Pramipexole, a weak cation exchange (WCX) SPE method has been shown to significantly reduce matrix effects by effectively removing phospholipids.[8]
Q5: How does mobile phase pH affect the analysis of Pramipexole?
A5: Pramipexole is a basic compound. The pH of the mobile phase can significantly impact its retention time, peak shape, and ionization efficiency.
-
Low pH (e.g., 2.7-4.4): Using acidic mobile phases with additives like formic acid or ammonium (B1175870) formate (B1220265) can protonate Pramipexole, leading to good retention on reversed-phase columns and efficient ionization in positive electrospray ionization (ESI) mode.[6][9]
-
High pH (e.g., 7.5): While less common, high-pH mobile phases can also be used.[10] With the advent of pH-stable columns, high-pH conditions can offer alternative selectivity and may be beneficial in separating Pramipexole from specific interferences.[11] Adjusting the pH is a key strategy to shift the retention time of Pramipexole away from regions of significant ion suppression.[9]
Troubleshooting Guide
| Issue Encountered | Possible Cause(s) | Recommended Troubleshooting Steps |
| Low Pramipexole Signal Intensity | Ion Suppression: Co-eluting matrix components are suppressing the Pramipexole signal. | 1. Assess Matrix Effect: Perform a post-column infusion or post-extraction spiking experiment to confirm ion suppression. 2. Improve Sample Cleanup: Switch from PPT to LLE or, preferably, to a weak cation exchange SPE protocol.[8] 3. Optimize Chromatography: Adjust the mobile phase gradient or pH to separate Pramipexole from the suppression zone.[9] |
| Poor Reproducibility (High %CV) | Variable Matrix Effects: Inconsistent removal of matrix components across different samples.[2] Inadequate Sample Preparation: The chosen method (e.g., PPT) is not robust enough.[7] | 1. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS (e.g., d3-Pramipexole) will co-elute and experience similar ion suppression, effectively compensating for the variability.[8] 2. Refine Sample Preparation: Implement a more rigorous and reproducible method like SPE.[6] Ensure complete protein precipitation if using PPT. |
| Poor Peak Shape (Tailing) | Secondary Interactions: Interaction of the basic Pramipexole analyte with acidic silanol (B1196071) groups on the silica-based column. | 1. Adjust Mobile Phase pH: Lowering the pH (e.g., with 0.1% formic acid) can suppress silanol ionization. 2. Use a Modern Column: Employ a column with advanced end-capping or a hybrid particle technology that minimizes silanol activity.[11] |
| Inconsistent Retention Times | Mobile Phase Preparation: Inconsistent preparation of buffers or organic/aqueous ratios. Column Temperature: Fluctuations in ambient temperature affecting column conditions. | 1. Ensure Accurate Mobile Phase Preparation: Use precise measurements and consider pre-mixing mobile phases. 2. Use a Column Oven: Maintain a constant and stable column temperature.[9] |
Detailed Experimental Protocols
Protocol 1: Sample Preparation via Weak Cation Exchange Solid-Phase Extraction (SPE)
This protocol is adapted from a method shown to be effective in reducing matrix effects for Pramipexole analysis in plasma.[8]
-
Sample Pre-treatment:
-
To 100 µL of plasma sample, add 50 µL of internal standard solution (e.g., d3-Pramipexole).
-
Add 300 µL of 4% phosphoric acid in water to precipitate proteins and adjust pH.
-
Vortex for 1 minute, then centrifuge at 14,000 rpm for 10 minutes.
-
Collect the supernatant for loading onto the SPE plate.
-
-
SPE Cartridge Conditioning:
-
Condition a weak cation exchange (e.g., WCX) SPE cartridge with 1 mL of methanol.
-
Equilibrate the cartridge with 1 mL of water.
-
-
Sample Loading:
-
Load the entire supernatant from the pre-treatment step onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 1 mL of 0.1 M acetate (B1210297) buffer.
-
Wash the cartridge with 1 mL of methanol.
-
-
Elution:
-
Elute Pramipexole and the internal standard with 1 mL of 5% ammonium hydroxide (B78521) in methanol.
-
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex and transfer to an autosampler vial for LC-MS analysis.
-
Protocol 2: Sample Preparation via Liquid-Liquid Extraction (LLE)
This protocol is based on a validated method for Pramipexole in human plasma.[3]
-
Sample Preparation:
-
To 500 µL of plasma sample in a polypropylene (B1209903) tube, add 50 µL of internal standard solution.
-
Vortex for 30 seconds.
-
Add 100 µL of 50% ammonia (B1221849) in water and vortex briefly.
-
-
Extraction:
-
Add 2.5 mL of extraction solvent (e.g., a mixture of ethyl acetate and n-hexane, 90:10 v/v).[3]
-
Vortex or mix on a rotary mixer for 10 minutes.
-
Centrifuge at 4500 rpm for 10 minutes to separate the layers.
-
-
Collection and Evaporation:
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.
-
-
Reconstitution:
-
Reconstitute the dried extract in 300 µL of the mobile phase.
-
Vortex for 30 seconds and transfer to an autosampler vial for analysis.
-
Protocol 3: Quantitative Assessment of Matrix Effect (Post-Extraction Spiking)
This protocol allows for the quantitative determination of ion suppression or enhancement.[5]
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike the analyte and internal standard into the mobile phase at low and high concentrations.
-
Set B (Post-Spiked Matrix): Extract at least six different lots of blank biological matrix (e.g., plasma). After the final evaporation step, reconstitute the residue with the neat solutions from Set A.
-
Set C (Pre-Spiked Matrix): Spike the analyte and internal standard into the blank matrix before extraction at low and high concentrations. Extract these samples as you would an unknown sample.
-
-
Analyze and Calculate:
-
Inject and analyze all samples by LC-MS.
-
Calculate the Matrix Factor (MF) :
-
MF = (Peak Area in Set B) / (Peak Area in Set A)
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
An MF = 1 indicates no matrix effect.
-
-
Calculate the Recovery (RE%) :
-
RE% = [(Peak Area in Set C) / (Peak Area in Set B)] * 100
-
-
Calculate the Process Efficiency (PE%) :
-
PE% = [(Peak Area in Set C) / (Peak Area in Set A)] * 100 = MF * RE%
-
-
Data Summary Tables
Table 1: Comparison of Sample Preparation Method Performance for Pramipexole
| Parameter | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) | Protein Precipitation (PPT) |
| Analyte Recovery | 79.4% - 87.0%[3] | Generally high and consistent | Can be high, but may be less consistent |
| Process Efficiency | 91.9% for Pramipexole[10] | Typically high | Lower due to significant matrix effects |
| Matrix Effect Reduction | Moderate[7] | Excellent, especially with WCX cartridges[8] | Poor to Moderate[7] |
| Throughput/Speed | Moderate | Can be high with 96-well plates | High |
| Cost per Sample | Low | High | Very Low |
Table 2: Published LC-MS/MS Method Parameters for Pramipexole Analysis
| Parameter | Method 1[6] | Method 2[10] | Method 3[3] |
| Sample Preparation | Solid-Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) | Liquid-Liquid Extraction (LLE) |
| LC Column | Discovery CN | Waters Acquity UPLC BEH C18 | Zorbax SB-C18 |
| Mobile Phase | 0.01 M Ammonium Acetate (pH 4.4) : Acetonitrile (30:70) | 10 mM Ammonium Formate (pH 7.5) : Acetonitrile (15:85) | 10 mM Ammonium Formate : Acetonitrile (40:60) |
| Flow Rate | Not Specified | 0.5 mL/min | 0.5 mL/min |
| Run Time | 3.0 min | 1.5 min | Not specified, but retention time is ~1.3 min |
| Linearity Range | 20-3540 pg/mL | 20-4020 pg/mL | 100-2514 pg/mL |
| Ionization Mode | ESI Positive | ESI Positive | ESI Positive |
Visualizations
References
- 1. Quantitative evaluation of the matrix effect in bioanalytical methods based on LC-MS: A comparison of two approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of different protein precipitation and solid-phase extraction protocols for the study of the catabolism of peptide drugs by LC-HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. longdom.org [longdom.org]
- 5. Postcolumn Infusion as a Quality Control Tool for LC-MS-Based Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development and validation of a sensitive LC-MS/MS method with electrospray ionization for quantitation of pramipexole in human plasma: application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. LC-MS/MS analysis of pramipexole in mouse plasma and tissues: elimination of lipid matrix effects using weak cation exchange mode based solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. asianpubs.org [asianpubs.org]
- 10. Validated ultra-performance liquid chromatography tandem mass spectrometry method for the determination of pramipexole in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Use of high-pH (basic/alkaline) mobile phases for LC-MS or LC-MS/MS bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Bioanalytical Method Validation for Pramipexole: Deuterated vs. Other Internal Standards
For researchers, scientists, and drug development professionals, the accurate quantification of Pramipexole (B1678040) in biological matrices is paramount for pharmacokinetic, bioequivalence, and toxicokinetic studies. The choice of an appropriate internal standard (IS) is a critical factor in the development of a robust and reliable bioanalytical method. This guide provides a comparative overview of validated bioanalytical methods for Pramipexole, with a focus on the use of a deuterated internal standard (Pramipexole-d3) versus other commonly employed internal standards. The data presented is compiled from various studies to aid in the selection of the most suitable method for specific research needs.
The Gold Standard: Deuterated Internal Standard
The use of a stable isotope-labeled internal standard, such as Pramipexole-d3, is widely considered the gold standard in quantitative bioanalysis by mass spectrometry.[1] The deuterated IS shares a very similar chemical structure and physicochemical properties with the analyte, Pramipexole. This structural similarity ensures that the IS co-elutes with the analyte and experiences similar ionization efficiency and potential matrix effects in the mass spectrometer. This co-behavior leads to more accurate and precise quantification, as the IS effectively compensates for variations during sample preparation and analysis.
A validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method utilizing Pramipexole-d3 as an internal standard has demonstrated high sensitivity and reliability for the determination of Pramipexole in human plasma.[2] This method is particularly well-suited for clinical pharmacokinetic studies where precision and accuracy are of utmost importance.
Alternative Internal Standards: A Comparative Analysis
While a deuterated internal standard is ideal, its availability or cost may necessitate the use of alternative internal standards. Several studies have successfully validated bioanalytical methods for Pramipexole using other compounds as internal standards. These alternatives are chosen based on their structural similarity, chromatographic behavior, and ionization characteristics relative to Pramipexole.
This guide compares the performance of methods using a deuterated standard with those employing other internal standards, including memantine, ranitidine, and ropinirole (B1195838), as well as a High-Performance Liquid Chromatography (HPLC) method with UV detection which often uses a different set of standards.
Quantitative Data Comparison
The following tables summarize the key validation parameters for different bioanalytical methods for Pramipexole, allowing for a direct comparison of their performance characteristics.
Table 1: Comparison of LC-MS/MS Methods for Pramipexole Analysis
| Parameter | Method with Deuterated IS (Pramipexole-d3) | Method with Memantine IS | Method with Ranitidine IS | Method with Ropinirole IS |
| Linearity Range | 15.0 - Not Specified pg/mL | 20 - 3540 pg/mL[3] | 20 - 4020 pg/mL[4][5] | 100 - 2514 pg/mL[6] |
| Lower Limit of Quantification (LLOQ) | 15.0 pg/mL[2] | 20 pg/mL[3] | 20 pg/mL[4][5] | 100 pg/mL[6] |
| Intra-day Precision (%RSD) | Not Specified | Within assay variability limits[3] | Within assay variability limits | 3.489 - 6.756 %[6] |
| Inter-day Precision (%RSD) | Not Specified | Within assay variability limits[3] | Within assay variability limits | 3.970 - 5.714 %[6] |
| Intra-day Accuracy (%) | Not Specified | Within assay variability limits[3] | Within assay variability limits | 98.924 - 112.236 %[6] |
| Inter-day Accuracy (%) | Not Specified | Within assay variability limits[3] | Within assay variability limits | 100.340 - 107.443 %[6] |
| Extraction Recovery | Not Specified | Not Specified | 91.9% (Pramipexole), 85.7% (IS)[4] | 79.415 - 87.00 %[6] |
Table 2: HPLC-UV Method for Pramipexole Analysis
| Parameter | HPLC-UV Method |
| Linearity Range | 6.25 - 225.0 µg/mL[7] |
| Limit of Detection (LOD) | 4.18 µg/mL[7] |
| Limit of Quantification (LOQ) | 12.66 µg/mL[7] |
| Intra-day Precision (%RSD) | <2[7] |
| Inter-day Precision (%RSD) | <2[7] |
| Mean Recovery (%) | 101.26 ± 0.56[7] |
Experimental Protocols
LC-MS/MS Method with Deuterated Internal Standard (Pramipexole-d3)
A detailed protocol for a validated LC-MS/MS method using Pramipexole-d3 is outlined below.[2]
Sample Preparation:
-
To 200 µL of plasma, add 50 µL of the internal standard solution (2.00 ng/mL Pramipexole-d3).
-
Add 50.0 µL of 1 M NaOH solution.
-
Vortex for 3 minutes.
-
Add 800 µL of extraction solvent (ethyl acetate (B1210297): dichloromethane, 4:1, v/v) and vortex for 10 minutes.
-
Centrifuge at 4000 rpm for 10 minutes at 8°C.
-
Transfer 500 µL of the upper organic phase to a clean 96-well plate.
-
Evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue for injection into the LC-MS/MS system.
Chromatographic Conditions:
-
HPLC System: LC-30AD (Shimadzu)
-
Column: Welch Ultimate XB-C18 (2.1 × 100 mm, 3 µm)
-
Mass Spectrometer: Triple Quad 5500 (Applied Biosystems/Sciex)
LC-MS/MS Method with Memantine as Internal Standard
This method provides a sensitive and specific approach for the estimation of Pramipexole in human plasma.[3]
Sample Preparation:
-
Solid-phase extraction was used to extract Pramipexole and the internal standard, memantine, from 500 µL of human plasma.
Chromatographic Conditions:
-
Column: Discovery CN
-
Mobile Phase: 0.01 M ammonium (B1175870) acetate buffer (pH 4.4):acetonitrile (B52724) (30:70, v/v)
-
Run Time: 3.0 minutes
-
Mass Spectrometer: API-4000, operated in multiple-reaction monitoring (MRM) mode with electrospray ionization.
-
Ion Transitions: Pramipexole (212.10 → 153.10), Memantine (180.20 → 107.30)[3]
HPLC-UV Method
A novel RP-HPLC method has been developed and validated for the quantification of Pramipexole in bulk and pharmaceutical formulations.[7]
Chromatographic Conditions:
-
Column: Eclipse XDB-12 C18 (150 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: Distilled water: acetonitrile (10: 90 v/v)
-
Flow Rate: 1.0 mL/min (isocratic elution)
-
Detection: UV at 263 nm
-
Retention Time: 5.2 minutes
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for the bioanalytical method validation of Pramipexole using a deuterated internal standard.
Caption: Experimental workflow for Pramipexole bioanalysis.
Conclusion
The choice of an internal standard is a critical decision in the development of a bioanalytical method for Pramipexole. The use of a deuterated internal standard, Pramipexole-d3, with LC-MS/MS offers the highest level of accuracy and precision due to the near-identical physicochemical properties with the analyte. This makes it the preferred method for demanding applications such as clinical trials.
However, alternative internal standards like memantine, ranitidine, and ropinirole have also been successfully used in validated LC-MS/MS methods, providing sensitive and reliable results. For applications where the high sensitivity of mass spectrometry is not required, or for the analysis of bulk drug and pharmaceutical formulations, a validated HPLC-UV method can be a cost-effective and robust alternative.
Researchers should carefully consider the specific requirements of their study, including the desired sensitivity, accuracy, and available resources, when selecting a bioanalytical method for Pramipexole. This guide provides the necessary comparative data to make an informed decision.
References
- 1. lcms.cz [lcms.cz]
- 2. Comparative Pharmacokinetics and Bioequivalence Evaluation of Two Formulations of Pramipexole Dihydrochloride Extended-Release Tablets in Healthy Chinese Subjects Under Fasted and Fed States: A Randomized, Open-Label, Single-Dose, Two-Period Crossover Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development and validation of a sensitive LC-MS/MS method with electrospray ionization for quantitation of pramipexole in human plasma: application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Validated ultra-performance liquid chromatography tandem mass spectrometry method for the determination of pramipexole in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [PDF] Validated ultra-performance liquid chromatography tandem mass spectrometry method for the determination of pramipexole in human plasma. | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. dergipark.org.tr [dergipark.org.tr]
A Comparative Guide to Utilizing Pramipexole Impurity 7-d10 Versus a Non-Deuterated Internal Standard in Quantitative Analysis
For Researchers, Scientists, and Drug Development Professionals
In the precise world of pharmaceutical analysis, the choice of an appropriate internal standard is a critical determinant of data accuracy and reliability. This is particularly true for the quantification of impurities, such as Pramipexole impurity 7, where stringent regulatory requirements demand robust analytical methodologies. This guide provides an objective comparison between the use of a deuterated internal standard, Pramipexole impurity 7-d10, and a non-deuterated (analog) internal standard for the quantitative analysis of Pramipexole impurity 7, primarily by Liquid Chromatography-Mass Spectrometry (LC-MS).
Introduction to Internal Standards in Pramipexole Impurity Analysis
Pramipexole is a dopamine (B1211576) agonist used in the treatment of Parkinson's disease. During its synthesis and storage, various impurities can form, which must be carefully monitored and quantified to ensure the safety and efficacy of the drug product. Pramipexole impurity 7 is one such related substance. An internal standard (IS) is a compound of known concentration added to a sample to facilitate the quantification of an analyte. The IS helps to correct for variations that can occur during sample preparation, injection, and analysis, thereby improving the precision and accuracy of the results.[1]
The ideal internal standard should mimic the physicochemical properties of the analyte as closely as possible.[2] This ensures that it is affected by experimental variability in the same way as the analyte. In the context of Pramipexole impurity 7 analysis, two main types of internal standards can be considered: a deuterated version of the impurity itself (this compound) or a structurally similar but non-isotopically labeled compound (a non-deuterated internal standard).
Deuterated vs. Non-Deuterated Internal Standards: A Head-to-Head Comparison
The fundamental difference between this compound and a non-deuterated internal standard lies in their chemical structure. This compound is chemically identical to Pramipexole impurity 7, with the exception that several hydrogen atoms have been replaced by their heavier isotope, deuterium. This subtle change in mass allows the mass spectrometer to distinguish between the analyte and the internal standard. A non-deuterated internal standard, on the other hand, is a different molecule that is structurally similar to the analyte.
The scientific consensus is that stable isotope-labeled internal standards, such as deuterated standards, generally provide superior performance in bioanalytical assays.[2]
dot
Caption: Choice of internal standard for Pramipexole impurity 7 analysis.
Table 1: Performance Comparison of Deuterated vs. Non-Deuterated Internal Standards
| Performance Parameter | This compound (Deuterated IS) | Non-Deuterated Internal Standard | Scientific Rationale |
| Co-elution with Analyte | Nearly identical retention time. | Different retention time. | Due to its identical chemical structure, a deuterated standard exhibits very similar chromatographic behavior to the analyte.[1] |
| Compensation for Matrix Effects | Excellent. | Variable. | Co-elution ensures that both the analyte and the IS experience the same degree of ion suppression or enhancement from the sample matrix.[3] |
| Recovery Correction | Excellent. | Variable. | Similar physicochemical properties lead to consistent extraction recovery for both the analyte and the IS.[1] |
| Accuracy & Precision | High. | Can be lower and more variable. | Better correction for analytical variability leads to more accurate and precise results.[4] |
| Availability & Cost | May require custom synthesis; generally higher cost. | More likely to be commercially available and less expensive. | The synthesis of isotopically labeled compounds is a more complex process. |
Experimental Protocol: Evaluating the Performance of Internal Standards
To objectively compare the performance of this compound and a non-deuterated internal standard, a validation experiment focusing on the evaluation of matrix effects is crucial. The following is a detailed methodology for such an experiment.
Objective: To determine the ability of a deuterated and a non-deuterated internal standard to compensate for matrix effects in a relevant sample matrix (e.g., bulk drug substance, formulation excipients).
Materials:
-
Pramipexole impurity 7 analytical standard
-
This compound internal standard
-
A selected non-deuterated internal standard (e.g., a structurally similar compound)
-
Blank matrix (e.g., a placebo formulation of the drug product)
-
HPLC or UPLC system coupled to a tandem mass spectrometer (LC-MS/MS)
-
All necessary solvents and reagents of appropriate purity
Procedure:
-
Preparation of Stock Solutions: Prepare individual stock solutions of Pramipexole impurity 7, this compound, and the non-deuterated internal standard in a suitable solvent.
-
Preparation of Spiking Solutions: Prepare working solutions of the analyte and both internal standards at concentrations relevant to the expected impurity levels.
-
Sample Set Preparation:
-
Set 1 (Analyte and IS in Neat Solution): Prepare solutions containing the analyte and each internal standard in the final mobile phase composition.
-
Set 2 (Analyte and IS in Post-Extraction Spiked Matrix): Extract at least six different lots of the blank matrix. Spike the extracted matrix with the analyte and each internal standard at the same concentrations as in Set 1.
-
-
LC-MS/MS Analysis: Analyze all prepared samples using a validated LC-MS/MS method.
-
Data Analysis:
-
Calculate the Matrix Factor (MF): MF = (Peak area of analyte in post-extraction spiked matrix) / (Peak area of analyte in neat solution)
-
Calculate the IS-Normalized Matrix Factor: IS-Normalized MF = MF of Analyte / MF of Internal Standard
-
Evaluate Performance: Calculate the coefficient of variation (%CV) for the IS-Normalized Matrix Factor across the different matrix lots for both the deuterated and non-deuterated internal standards.
-
Expected Outcome: A lower %CV for the IS-normalized matrix factor indicates a better compensation for the variability of the matrix effect. It is anticipated that this compound would yield a significantly lower %CV compared to the non-deuterated internal standard.
dot
Caption: Workflow for comparing the performance of internal standards.
Conclusion and Recommendations
The use of a deuterated internal standard, such as this compound, is considered the gold standard in quantitative mass spectrometry for sound scientific reasons.[4] Its near-identical physicochemical properties to the analyte, Pramipexole impurity 7, allow for superior correction of analytical variability, particularly matrix effects. This leads to enhanced accuracy and precision in the quantification of this critical impurity.
While a non-deuterated internal standard may be a viable alternative when a deuterated version is unavailable or cost-prohibitive, its use requires more extensive validation to demonstrate its suitability.[4] The potential for differential chromatographic behavior, extraction recovery, and response to matrix effects can compromise the reliability of the analytical data.
For researchers, scientists, and drug development professionals engaged in the analysis of Pramipexole and its impurities, the investment in a deuterated internal standard like this compound is highly recommended to ensure the highest quality of data for regulatory submissions and to guarantee the safety and efficacy of the final drug product.
References
A Comparative Guide to Cross-Validation of Analytical Methods for Pramipexole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the detection and quantification of Pramipexole (B1678040). The information presented is collated from peer-reviewed studies to assist in the selection and implementation of robust analytical techniques for quality control and drug development. The accurate identification and quantification of Pramipexole are critical for ensuring the safety and efficacy of pharmaceutical products. High-Performance Liquid Chromatography (HPLC) with UV detection and UV-Visible Spectrophotometry are predominant techniques employed for this purpose. This guide details and contrasts these methods, providing experimental protocols and performance data to facilitate cross-validation and method selection.
Comparative Analysis of Analytical Methods
The following tables summarize the operational parameters and performance characteristics of different analytical methods reported for Pramipexole analysis.
Table 1: High-Performance Liquid Chromatography (HPLC-UV) Methods
| Parameter | Method A | Method B | Method C | Method D |
| Chromatographic System | Reversed-phase HPLC | Reversed-phase HPLC | Reversed-phase HPLC | Reversed-phase HPLC |
| Column | Thermo Scientific C18 (250 mm × 4.6 mm, 5 µm)[1] | Ace5-C18 (250×4.6 mm, 5 µm)[2] | Eclipse XDB-12 C18 (150 mm x 4.6 mm, 5 μm)[3] | Hypersil BDS C18 (250 mm x 4.6 mm, 5μm)[4][5] |
| Mobile Phase | Methanol: Acetonitrile (B52724) (40:60 v/v)[1] | 10 mmol L-1 ammonium (B1175870) acetate (B1210297) and acetonitrile (75:25 v/v)[2] | Distilled water: Acetonitrile (10: 90 v/v)[3] | Phosphate (B84403) buffer (pH-3.0): Acetonitrile (40:60, v/v)[4][5] |
| Flow Rate | 1.0 ml/min[1] | Not Specified | 1.0 mL/min[3] | 1.0mL/min[4][5] |
| Detection Wavelength | 263 nm[1] | 260 nm[2] | 263 nm[3] | 264 nm[4][5] |
| Linearity Range | 1-100 µg/ml[1] | Not Specified | 6.25-225.0 µg/mL[3] | 10-30 μg/mL[4][5] |
| Limit of Detection (LOD) | 0.075 µg/ml[1] | Not Specified | 4.18 μg/mL[3] | Not Specified |
| Limit of Quantification (LOQ) | 0.227 µg/ml[1] | Not Specified | 12.66 μg/mL[3] | Not Specified |
| Accuracy (% Recovery) | Not Specified | 99.87 to 99.98%[2] | 101.26 % ± 0.56[3] | Not Specified |
| Precision (RSD) | Not Specified | Not Specified | <2%[3] | Not Specified |
Table 2: UV-Visible Spectrophotometry Methods
| Parameter | Method E | Method F |
| Instrument | Double beam UV-Vis spectrophotometer Elico-SL 164 | Not Specified |
| Solvent/Diluent | Methanol and Distilled Water[6] | Distilled water[7] |
| Detection Wavelength (λmax) | 261 nm[6] | 262 nm[7] |
| Linearity Range | 4-60 µg/mL[6] | 10 - 50 μg/ml[7] |
| Molar Absorptivity | 5.37208 x 10 L/mol cm[6] | Not Specified |
| Correlation Coefficient (r²) | Not Specified | 0.9996[7] |
Experimental Protocols
HPLC-UV Method for Pramipexole Quantification
This protocol is a generalized representation based on published methods.[1][2][3][4][5]
1. Materials and Reagents:
-
Pramipexole Dihydrochloride (B599025) reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium acetate or Phosphate buffer (HPLC grade)
-
Water (HPLC grade/Milli-Q)
-
Formulated tablets of Pramipexole
2. Chromatographic Conditions:
-
Instrument: HPLC system with UV detector.
-
Column: C18 column (e.g., Thermo Scientific C18, 250 mm × 4.6 mm, 5 µm).[1]
-
Mobile Phase: A filtered and degassed mixture of an aqueous component (e.g., ammonium acetate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) in a specified ratio (refer to Table 1).
-
Flow Rate: Typically 1.0 mL/min.
-
Column Temperature: Ambient.
-
Detection: UV detection at the λmax of Pramipexole (around 260-264 nm).[1][2][4][5]
-
Injection Volume: 20 µL.
3. Standard Solution Preparation:
-
Prepare a stock solution of Pramipexole reference standard (e.g., 100 µg/mL) by accurately weighing the standard and dissolving it in the mobile phase or a suitable solvent.
-
Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 1-100 µg/mL).[1]
4. Sample Preparation:
-
Weigh and finely powder a representative number of tablets (e.g., 20 tablets).
-
Accurately weigh a portion of the powder equivalent to a known amount of Pramipexole and transfer it to a volumetric flask.
-
Add a portion of the diluent (usually the mobile phase), sonicate to dissolve the drug, and then dilute to volume.
-
Filter the solution through a 0.45 µm membrane filter before injection.
5. Analysis:
-
Inject the standard solutions to establish the calibration curve.
-
Inject the sample solutions to determine the concentration of Pramipexole.
UV-Visible Spectrophotometry Method for Pramipexole Quantification
This protocol is a generalized representation based on published methods.[6][7]
1. Materials and Reagents:
-
Pramipexole Dihydrochloride reference standard
-
Methanol (Spectroscopic grade)
-
Distilled Water
-
Formulated tablets of Pramipexole
2. Instrumentation:
-
UV-Visible Spectrophotometer (Double Beam).
-
Matched quartz cuvettes (1 cm path length).
3. Standard Solution Preparation:
-
Prepare a stock solution of Pramipexole reference standard (e.g., 1000 µg/mL) by accurately weighing the standard and dissolving it in a suitable solvent (e.g., methanol).[6]
-
Prepare a series of working standard solutions by diluting the stock solution with the appropriate solvent (e.g., distilled water) to obtain concentrations within the linear range (e.g., 4-60 µg/mL).[6]
4. Sample Preparation:
-
Weigh and finely powder a representative number of tablets.
-
Accurately weigh a portion of the powder equivalent to a known amount of Pramipexole and transfer it to a volumetric flask.
-
Add a suitable solvent (e.g., methanol), sonicate to dissolve, and then dilute to volume.
-
Filter the solution and further dilute with the solvent to a concentration within the calibration range.[6]
5. Analysis:
-
Record the absorbance of the standard solutions at the wavelength of maximum absorbance (λmax), which is approximately 261-262 nm, using the solvent as a blank.[6][7]
-
Construct a calibration curve by plotting absorbance versus concentration.
-
Measure the absorbance of the sample solution and determine the concentration of Pramipexole from the calibration curve.
Visualization of Analytical Workflows
Caption: Workflow for Cross-Validation of Analytical Methods.
References
- 1. globaljournals.org [globaljournals.org]
- 2. Stability-indicating HPLC determination of pramipexole dihydrochloride in bulk drug and pharmaceutical dosage form – ScienceOpen [scienceopen.com]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. wjpsonline.com [wjpsonline.com]
- 5. wjpsonline.com [wjpsonline.com]
- 6. asianpubs.org [asianpubs.org]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to Pramipexole Quantification in the Laboratory
For researchers, scientists, and drug development professionals, the accurate quantification of Pramipexole is critical for both quality control in pharmaceutical manufacturing and for pharmacokinetic studies in clinical research. This guide provides an objective comparison of the most common analytical methods used for Pramipexole quantification, supported by experimental data from various studies. Detailed methodologies are provided to facilitate the replication and adaptation of these techniques in a laboratory setting.
Pramipexole is a non-ergot dopamine (B1211576) agonist with high selectivity for the D2 and D3 dopamine receptors. It is primarily used in the treatment of Parkinson's disease and restless legs syndrome. The ability to accurately measure its concentration in bulk drug substances, pharmaceutical formulations, and biological matrices is paramount for ensuring safety and efficacy. The most prevalent methods for Pramipexole quantification are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Performance Comparison of Analytical Methods
The selection of an appropriate analytical method for Pramipexole quantification depends on the specific requirements of the analysis, such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation. HPLC-UV is a robust and widely available technique suitable for routine quality control of pharmaceutical formulations. For bioanalytical applications requiring high sensitivity and specificity, such as pharmacokinetic studies in human plasma, LC-MS/MS is the method of choice.
The following tables summarize the performance characteristics of various validated methods for Pramipexole quantification.
Table 1: Comparison of HPLC-UV Methods for Pramipexole Quantification
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Linearity Range | 10.0-30.0 µg/mL | 6.25-225.0 µg/mL | 1-100 µg/ml | 10-30 µg/mL |
| Limit of Detection (LOD) | 8 ng/mL | 4.18 µg/mL | 3.17 (S/N ratio) | 0.0193 µg/ml |
| Limit of Quantification (LOQ) | 50 ng/mL | 12.66 µg/mL | 10.3 (S/N ratio) | 0.0645 µg/ml |
| Mean Recovery/Accuracy | 100.5 ± 1.10% | 101.26 ± 0.56% | Not Reported | Not Reported |
| Precision (%RSD) | 0.97% | <2% (Intra and Inter-day) | Not Reported | 0.022% (Intra-day) |
| Reference | [1] | [2] | [3] | [4] |
Table 2: Comparison of LC-MS/MS Methods for Pramipexole Quantification in Human Plasma
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Linearity Range | 20–4020 pg/mL | 20-3540 pg/mL | 100-2514 pg/mL | 20.12–2011.60 pg/mL |
| Lower Limit of Quantification (LLOQ) | 20 pg/mL | 20 pg/mL | 100 pg/mL | 20.12 pg/mL |
| Accuracy | Not deviating by ± 15% (except ± 20% for LLOQ) | Within assay variability limits as per FDA guidelines | 98.924 to 112.236 % (Intra-day) | Within 15% |
| Precision (%CV) | Not deviating by ± 15% (except ± 20% for LLOQ) | Within assay variability limits as per FDA guidelines | 3.489 to 6.756 % (Intra-day) | Within 15% |
| Extraction Recovery | 91.9% | Not Reported | 79.415-87.00 % | Not Reported |
| Reference | [5] | [6] | [7] | [8] |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are based on published and validated methods.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the quantification of Pramipexole in pharmaceutical dosage forms.
Chromatographic Conditions:
-
Column: LiChrospher 60 RP column.[1]
-
Mobile Phase: 0.01 mol/L ammonium (B1175870) acetate (B1210297) (pH 4.4) and acetonitrile (B52724) (35:65 by volume).[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Detection Wavelength: 263 nm.[1]
-
Column Temperature: 25°C.[1]
-
Internal Standard: Tamsulosin HCl.[1]
Sample Preparation (for Tablets):
-
Weigh and finely powder twenty tablets.
-
Transfer a quantity of the powder equivalent to one tablet's weight to a 50 mL volumetric flask.
-
Add the internal standard solution and stir for 20 minutes with a magnetic stirrer.
-
Dilute to volume with the mobile phase.
-
Filter the solution through a 0.45 µm membrane filter before injection.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
This method is designed for the sensitive quantification of Pramipexole in human plasma.
Chromatographic and Mass Spectrometric Conditions:
-
Column: Discovery CN column.[6]
-
Mobile Phase: 0.01 M ammonium acetate buffer (pH 4.4):acetonitrile (30:70, v/v).[6]
-
Flow Rate: Not specified, with a total chromatographic run time of 3.0 min.[6]
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.[6]
-
MS/MS Transition: Monitored m/z 212.10 → 153.10 for Pramipexole.[6]
-
Internal Standard: Memantine (m/z 180.20 → 107.30).[6]
Sample Preparation (Solid-Phase Extraction):
-
Use 500 µL of human plasma.
-
Perform solid-phase extraction to extract Pramipexole and the internal standard.
-
The detailed solid-phase extraction protocol is specific to the cartridge used and should be optimized accordingly.
Visualizing the Methodologies and Mechanism of Action
To better understand the experimental processes and the pharmacological action of Pramipexole, the following diagrams are provided.
Figure 1. Experimental workflows for Pramipexole quantification.
Pramipexole exerts its therapeutic effects by acting as a dopamine agonist, with a high affinity for D2 and D3 receptors.[5] Upon binding, it initiates a signaling cascade that helps to compensate for the reduced dopamine levels seen in conditions like Parkinson's disease.
Figure 2. Pramipexole's signaling pathway via D2/D3 receptors.
The activation of D2 and D3 receptors by Pramipexole leads to the inhibition of adenylyl cyclase activity, resulting in reduced levels of cyclic AMP (cAMP).[5] This decrease in cAMP subsequently reduces the excitability of the neuron, helping to restore balance in neural circuits affected by dopamine deficiency.[5]
References
- 1. Dopamine Agonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. impactfactor.org [impactfactor.org]
- 3. Pramipexole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Three paradoxes related to the mode of action of pramipexole: The path from D2/D3 dopamine receptor stimulation to modification of dopamine-modulated functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Pramipexole Dihydrochloride? [synapse.patsnap.com]
- 6. asianpubs.org [asianpubs.org]
- 7. ijpsonline.com [ijpsonline.com]
- 8. Pramipexole upregulates dopamine receptor D₂ and D₃ expression in rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Analysis of Pramipexole: Linearity and Range Assessment
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of analytical methods for the quantification of Pramipexole (B1678040), with a focus on linearity and range. The performance of High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) is evaluated, supported by experimental data from published studies. This document aims to assist researchers in selecting the appropriate methodology for their specific analytical needs in the context of drug analysis and impurity profiling. Pramipexole-d10, a deuterated analog, is often employed as an internal standard in such analyses to ensure accuracy and precision.
Data Presentation: Linearity and Range of Analytical Methods for Pramipexole
The following table summarizes the linearity and range of different analytical methods for the quantification of Pramipexole. While specific linearity data for the Pramipexole-d10 internal standard is not detailed in the cited literature, its consistent response across the calibration range is a critical aspect of method validation.
| Parameter | HPLC-UV Method | LC-MS/MS Method A | LC-MS/MS Method B |
| Analyte | Pramipexole | Pramipexole | Pramipexole |
| Internal Standard | Tamsulosin HCl[1] | Memantine[2] | Ropinirole |
| Linearity Range | 10.0 - 30.0 µg/mL[1] | 20 - 3540 pg/mL[2] | 100 - 2514 pg/mL |
| Correlation Coefficient (r²) | Not explicitly stated, but linearity was established. | > 0.999[2] | Not explicitly stated, but the method was validated for linearity. |
| Limit of Detection (LOD) | 8 ng/mL[1] | Not explicitly stated. | Not explicitly stated. |
| Limit of Quantitation (LOQ) | 50 ng/mL[1] | 20 pg/mL[2] | 100 pg/mL |
Note on Pramipexole-d10: Deuterated internal standards like Pramipexole-d10 are utilized to improve the accuracy and precision of quantification in mass spectrometry-based methods. During method validation, the response of the internal standard is monitored to ensure its consistency across the entire calibration range of the analyte.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
1. HPLC-UV Method for Pramipexole Quantification [1]
-
Instrumentation: High-Performance Liquid Chromatograph with a UV detector.
-
Column: LiChrospher 60 RP column.
-
Mobile Phase: A mixture of 0.01 mol/L ammonium (B1175870) acetate (B1210297) (pH 4.4) and acetonitrile (B52724) in a 35:65 (v/v) ratio.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection Wavelength: 263 nm.
-
Internal Standard: Tamsulosin HCl.
-
Sample Preparation: Standard solutions of Pramipexole were prepared at five different concentration levels ranging from 10.0 to 30.0 µg/mL.
-
Linearity Assessment: A calibration curve was constructed by plotting the peak area ratios of Pramipexole to the internal standard against the concentration of Pramipexole. The linearity was determined using the least squares method.
2. LC-MS/MS Method for Pramipexole Quantification in Human Plasma (Method A) [2]
-
Instrumentation: Liquid Chromatograph coupled with a tandem mass spectrometer (API-4000) with an electrospray ionization (ESI) source.
-
Column: Discovery CN column.
-
Mobile Phase: A mixture of 0.01 M ammonium acetate buffer (pH 4.4) and acetonitrile in a 30:70 (v/v) ratio.
-
Chromatographic Run Time: 3.0 minutes.
-
Ionization Mode: Positive ion electrospray.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Monitored Transitions:
-
Pramipexole: m/z 212.10 → 153.10
-
Memantine (Internal Standard): m/z 180.20 → 107.30
-
-
Sample Preparation: Solid-phase extraction was used to extract Pramipexole and the internal standard from 500 µL of human plasma.
-
Linearity Assessment: The method was validated for linearity over the range of 20-3540 pg/mL.
3. LC-MS/MS Method for Pramipexole Quantification in Human Plasma (Method B)
-
Instrumentation: Liquid Chromatograph coupled with a mass spectrometer.
-
Column: Zorbax SB-C18, 3.5 µm, 4.6 x 150 mm.
-
Mobile Phase: A mixture of 10 mM ammonium formate (B1220265) and acetonitrile in a 40:60 (v/v) ratio.
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 20 µL.
-
Internal Standard: Ropinirole.
-
Sample Preparation: Liquid-liquid extraction was used to extract Pramipexole and the internal standard from plasma.
-
Linearity Assessment: The method was validated over a concentration range of 100-2514 pg/mL.
Mandatory Visualization
The following diagram illustrates a general experimental workflow for the analysis of Pramipexole using either HPLC-UV or LC-MS/MS.
References
Comparative Guide: Specificity and Selectivity of Pramipexole and its Deuterated Impurity 7-d10
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the dopamine (B1211576) agonist Pramipexole and its related substance, Pramipexole Impurity 7, with a focus on their receptor specificity and selectivity. The deuterated analog, Pramipexole Impurity 7-d10, is also discussed in the context of its critical role in bioanalytical applications. While extensive pharmacological data exists for Pramipexole, the information for Impurity 7 is primarily analytical. This guide will, therefore, compare the known biological activity of the parent drug with the inferred profile of the impurity based on its chemical structure and intended use.
Executive Summary
Pramipexole is a potent and selective dopamine receptor agonist with a well-characterized binding profile, showing a marked preference for the D3 receptor subtype. In stark contrast, Pramipexole Impurity 7, identified as 2-(4-oxocyclohexyl)isoindoline-1,3-dione, is a process-related impurity and is not expected to possess pharmacological activity at dopamine receptors due to its significantly different chemical structure. The deuterated form, this compound, serves as a crucial internal standard for the accurate quantification of Pramipexole in biological matrices using sensitive analytical techniques like liquid chromatography-mass spectrometry (LC-MS).
Data Presentation: Pramipexole Receptor Binding Affinity
The following table summarizes the in vitro binding affinities of Pramipexole for various dopamine receptor subtypes. No pharmacological binding data for Pramipexole Impurity 7 is available, as it is not expected to interact with these receptors.
| Compound | Receptor Subtype | Binding Affinity (Ki, nM) | Selectivity Ratio (D2/D3) |
| Pramipexole | D2 | 3.9 | ~7.8 |
| D3 | 0.5 | ||
| D4 | ~8.5 | ||
| Pramipexole Impurity 7 | D2, D3, D4 | Not Applicable | Not Applicable |
Data compiled from published literature.
Comparative Analysis
Pramipexole: As a non-ergot dopamine agonist, Pramipexole exhibits high selectivity for the D2 subfamily of dopamine receptors, with a particularly high affinity for the D3 receptor subtype. This D3-preferring profile is thought to contribute to its therapeutic effects in Parkinson's disease and Restless Legs Syndrome.
Pramipexole Impurity 7: The chemical structure of Impurity 7 lacks the key pharmacophoric features of Pramipexole, namely the aminothiazole ring system and the propylamino group, which are essential for dopamine receptor recognition and activation. Therefore, it is highly improbable that this impurity would exhibit any significant binding or functional activity at dopamine receptors. Its presence in the final drug product is a matter of quality control and is strictly monitored to ensure patient safety.
This compound: This is a stable isotope-labeled version of Impurity 7. In bioanalytical methods, an internal standard is a compound that is added in a known quantity to samples, calibration standards, and quality controls. The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative mass spectrometry. Since this compound has a higher mass due to the deuterium (B1214612) atoms, it can be distinguished from the non-labeled analyte by the mass spectrometer. However, its chemical and physical properties are nearly identical to the analyte, meaning it behaves similarly during sample preparation, chromatography, and ionization. This allows for the correction of variability in the analytical process, leading to highly accurate and precise quantification of the analyte.
Experimental Protocols
Pramipexole Receptor Binding Assay (Illustrative Protocol)
This protocol describes a typical in vitro receptor binding assay to determine the affinity of a compound for dopamine receptors.
Objective: To determine the equilibrium dissociation constant (Ki) of a test compound for dopamine D2 and D3 receptors.
Materials:
-
Cell membranes expressing recombinant human D2 or D3 receptors.
-
Radioligand (e.g., [3H]-Spiperone for D2, [3H]-7-OH-DPAT for D3).
-
Test compound (Pramipexole).
-
Non-specific binding control (e.g., Haloperidol).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2).
-
Scintillation cocktail and vials.
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, add the cell membranes, radioligand, and either buffer (for total binding), non-specific binding control, or the test compound.
-
Incubate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Terminate the incubation by rapid filtration through glass fiber filters using a filtration apparatus.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and vortex.
-
Measure the radioactivity in a scintillation counter.
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value (concentration of test compound that inhibits 50% of specific binding) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.
Analytical Method for Pramipexole Impurity 7 Quantification (Illustrative HPLC-UV Protocol)
This protocol outlines a general method for the detection and quantification of Pramipexole Impurity 7 in a drug substance or product.
Objective: To separate and quantify Pramipexole Impurity 7 from Pramipexole and other related substances.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
Reagents:
-
Mobile Phase A: Buffer solution (e.g., phosphate (B84403) buffer, pH adjusted).
-
Mobile Phase B: Acetonitrile or Methanol.
-
Diluent: A mixture of Mobile Phase A and B.
-
Pramipexole reference standard.
-
Pramipexole Impurity 7 reference standard.
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 263 nm.
-
Injection Volume: 10 µL.
-
Gradient Elution: A time-based gradient changing the proportion of Mobile Phase A and B to achieve separation.
Procedure:
-
Prepare a standard solution of Pramipexole and Pramipexole Impurity 7 in the diluent.
-
Prepare a sample solution of the drug substance or product in the diluent.
-
Inject the standard and sample solutions into the HPLC system.
-
Record the chromatograms and identify the peaks corresponding to Pramipexole and Impurity 7 based on their retention times.
-
Calculate the amount of Impurity 7 in the sample by comparing its peak area to the peak area of the corresponding standard.
Mandatory Visualization
Caption: Workflow for the analysis of Pramipexole Impurity 7 using HPLC.
Caption: Simplified signaling pathway of Pramipexole via the D3 dopamine receptor.
Comparison of different internal standards for Pramipexole analysis
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of Pramipexole (B1678040), a potent dopamine (B1211576) agonist used in the treatment of Parkinson's disease and restless legs syndrome, is crucial for pharmacokinetic studies, therapeutic drug monitoring, and quality control of pharmaceutical formulations. The use of an appropriate internal standard (IS) is paramount in liquid chromatography-mass spectrometry (LC-MS) and other analytical techniques to ensure the precision and accuracy of the results by compensating for variability during sample preparation and analysis. This guide provides a comparative overview of various internal standards used for Pramipexole analysis, supported by experimental data from published studies.
Performance Comparison of Internal Standards
The selection of an ideal internal standard depends on several factors, including structural similarity to the analyte, similar chromatographic retention time, and comparable ionization efficiency in mass spectrometry. The following table summarizes the performance of different internal standards reported in the literature for the analysis of Pramipexole.
| Internal Standard | Analytical Method | Linearity Range (pg/mL) | LLOQ (pg/mL) | Recovery (%) | Reference |
| Memantine | LC-MS/MS | 20 - 3540 | 20 | Not Reported | [1][2] |
| Ropinirole | LC-MS | 100 - 2514 | 100 | 79.4 - 87.0 | [3][4] |
| Ranitidine | UPLC-MS/MS | 20 - 4020 | 20.5 | 91.9 (Pramipexole), 85.7 (IS) | [5] |
| Atenolol | UPLC-MS/MS | 20.12 - 2011.6 | 20.12 | Not Reported | [6][7] |
| BHT-920 | HPLC-MS/MS | 50 - 5000 | 50 | Not Reported | [8] |
| Tamsulosin (B1681236) | HPLC-ESI-MS/MS | 200 - 8000 | 200 | Not Reported | [9] |
| Caffeine | GC-MS | 20 - 1000 | 20 | 82.4 - 87.8 | [10] |
Experimental Protocols
Below are detailed methodologies for some of the key experiments cited in this guide.
Pramipexole Analysis using Memantine as Internal Standard[1][2]
-
Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Sample Preparation: Solid-phase extraction from human plasma.
-
Chromatographic Separation:
-
Column: Discovery CN column
-
Mobile Phase: 0.01 M ammonium (B1175870) acetate (B1210297) buffer (pH 4.4) and acetonitrile (B52724) (30:70, v/v)
-
Flow Rate: Not specified
-
Run Time: 3.0 minutes
-
-
Mass Spectrometry:
-
Ionization: Electrospray Ionization (ESI), positive mode
-
Detection: Multiple Reaction Monitoring (MRM)
-
Transitions: Pramipexole (m/z 212.10 → 153.10), Memantine (m/z 180.20 → 107.30)
-
Pramipexole Analysis using Ropinirole as Internal Standard[3][4]
-
Method: Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Sample Preparation: Liquid-liquid extraction from human plasma.
-
Chromatographic Separation:
-
Column: Zorbax SB-C18 (4.6 x 150 mm, 3.5 µm)
-
Mobile Phase: 10 mM ammonium formate (B1220265) and acetonitrile (40:60, v/v)
-
Flow Rate: 0.5 mL/min
-
Injection Volume: 20 µL
-
-
Mass Spectrometry:
-
Ionization: Electrospray Ionization (ESI)
-
Detection: Not specified
-
Pramipexole Analysis using Ranitidine as Internal Standard[5]
-
Method: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
-
Sample Preparation: Liquid-liquid extraction from human plasma.
-
Chromatographic Separation:
-
Column: Waters Acquity UPLC BEH C18 (100 mm × 2.1 mm, 1.7 µm)
-
Mobile Phase: 10 mM ammonium formate (pH 7.50) and acetonitrile (15:85, v/v)
-
Flow Rate: 0.5 mL/min
-
Run Time: 1.5 minutes
-
-
Mass Spectrometry:
-
Ionization: Positive ion mode
-
Detection: Multiple Reaction Monitoring (MRM)
-
Transitions: Pramipexole (m/z 212.1 → 153.0), Ranitidine (m/z 315.0 → 176.1)
-
Visualizations
Pramipexole Signaling Pathway
Pramipexole primarily acts as an agonist at dopamine D2 and D3 receptors.[11][12][13] This interaction initiates a signaling cascade that is believed to be responsible for its therapeutic effects. The diagram below illustrates a simplified representation of this pathway.
References
- 1. Development and validation of a sensitive LC-MS/MS method with electrospray ionization for quantitation of pramipexole in human plasma: application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. A Comparative Pharmacokinetics Study of the Anti-Parkinsonian Drug Pramipexole - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Determination of pramipexole (U-98,528) in human plasma by high-performance liquid chromatography with atmospheric pressure chemical ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quantification of pramipexole in human plasma by liquid chromatography tandem mass spectrometry using tamsulosin as internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development and validation of GC/MS method for determination of pramipexole in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. go.drugbank.com [go.drugbank.com]
- 13. What is the mechanism of Pramipexole Dihydrochloride? [synapse.patsnap.com]
Navigating Bioanalytical Method Validation: A Comparative Guide to Stable Isotope-Labeled Internal Standards
For researchers, scientists, and drug development professionals, the integrity of bioanalytical data is paramount. A critical factor in achieving accurate and reproducible results lies in the appropriate use of internal standards. This guide provides a comprehensive comparison of stable isotope-labeled internal standards (SIL-ISs) against their common alternative, structural analogs, supported by experimental data and detailed protocols in alignment with global regulatory expectations.
The use of an internal standard (IS) is a fundamental requirement in quantitative bioanalysis to correct for variability during sample preparation and analysis.[1] Regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have harmonized their recommendations under the International Council for Harmonisation (ICH) M10 guideline. This guideline unequivocally recommends the use of a stable isotope-labeled version of the analyte as the internal standard whenever possible, establishing it as the "gold standard" in the field.[1][2]
The Gold Standard: Stable Isotope-Labeled Internal Standards
A SIL-IS is a version of the analyte where one or more atoms have been replaced with a heavy isotope, such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N). This modification results in a compound that is chemically and physically almost identical to the analyte but has a different mass, allowing it to be distinguished by a mass spectrometer.[3] This near-identical nature is the primary reason for its superior performance in mitigating experimental variability.
The Alternative: Structural Analog Internal Standards
Performance Comparison: SIL-IS vs. Structural Analog
The superiority of SIL-ISs is not merely theoretical. Experimental data consistently demonstrates their ability to more effectively compensate for analytical variability, leading to enhanced precision and accuracy.
| Performance Parameter | Stable Isotope-Labeled IS | Structural Analog IS | Key Considerations |
| Accuracy (% Bias) | Typically within ±5% | Can exceed ±15% | A lower bias indicates a more accurate measurement. The SIL-IS in the example showed a mean bias of +0.3%, while the analog IS had a bias of -3.2%.[6] |
| Precision (%RSD) | Typically <10% | Can be >15% | Lower relative standard deviation signifies higher precision. The SIL-IS demonstrated a significantly lower variance in the reported study.[6] |
| Matrix Effect | Co-elution allows for better compensation of matrix-induced ion suppression or enhancement. | Differences in physicochemical properties compared to the analyte can lead to differential matrix effects and impact accuracy. | The ideal internal standard should experience the same matrix effects as the analyte. |
| Extraction Recovery | Near-identical recovery to the analyte due to similar chemical properties. | Can differ significantly from the analyte, leading to inaccurate quantification. | Consistent recovery across the calibration range is crucial for reliable data. |
Experimental Protocols
Adherence to regulatory guidelines requires the validation of the chosen internal standard through a series of key experiments. Below are detailed methodologies for these critical assessments.
Internal Standard Suitability and Interference Check
Objective: To confirm that the internal standard does not interfere with the measurement of the analyte and vice versa.
Protocol:
-
Prepare a minimum of six blank matrix samples from individual sources.
-
Prepare a "zero sample" by spiking the blank matrix with the internal standard at its working concentration.
-
Prepare a Lower Limit of Quantification (LLOQ) sample by spiking the blank matrix with the analyte at the LLOQ concentration and the internal standard at its working concentration.
-
Analyze the samples using the validated bioanalytical method.
Acceptance Criteria:
-
The response of any interfering peak at the retention time of the analyte in the zero sample should be less than 20% of the analyte response at the LLOQ.[1]
-
The response of any interfering peak at the retention time of the internal standard in the blank samples should be less than 5% of the internal standard response in the LLOQ sample.[1]
Matrix Effect Evaluation
Objective: To assess the impact of the biological matrix on the ionization of the analyte and the internal standard.
Protocol:
-
Prepare two sets of samples:
-
Set A: Analyte and internal standard spiked into a neat solution (e.g., mobile phase).
-
Set B: Blank matrix extract from at least six different sources, with the analyte and internal standard spiked post-extraction.
-
-
Analyze both sets of samples and compare the peak areas.
-
The matrix factor (MF) is calculated as the ratio of the peak area in the presence of the matrix (Set B) to the peak area in the absence of the matrix (Set A).
Acceptance Criteria:
-
The coefficient of variation (CV) of the internal standard-normalized matrix factor should be ≤15%.
Extraction Recovery Determination
Objective: To measure the efficiency of the extraction process for both the analyte and the internal standard.
Protocol:
-
Prepare three sets of samples at low, medium, and high concentrations:
-
Set 1: Analyte and internal standard spiked into the biological matrix before extraction.
-
Set 2: Blank matrix is extracted first, and then the analyte and internal standard are spiked into the post-extraction supernatant.
-
Set 3: Analyte and internal standard spiked into a neat solution.
-
-
Analyze all three sets of samples.
-
Calculate the extraction recovery by comparing the peak area ratios of Set 1 to Set 2.
Acceptance Criteria:
-
The recovery of the analyte does not need to be 100%, but it should be consistent and reproducible. The CV of the recovery across all concentrations should be ≤15%.
Visualizing the Workflow and Decision-Making Process
To provide a clearer understanding of the processes involved, the following diagrams illustrate a typical bioanalytical workflow and the logical relationships in selecting an internal standard.
References
Justification for Deuterated Standards in Regulatory Bioanalysis: A Comparative Guide
In the rigorous landscape of drug development, the accuracy and reliability of bioanalytical data submitted to regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) are paramount. The choice of an appropriate internal standard (IS) is a critical factor in achieving robust and defensible results in liquid chromatography-mass spectrometry (LC-MS) assays. This guide provides a comprehensive comparison of deuterated (stable isotope-labeled) internal standards against their non-deuterated (structural analogue) counterparts, supported by experimental data and detailed methodologies, to justify the preferential use of deuterated standards in regulatory submissions.
Internal standards are essential for correcting variability throughout the entire analytical workflow, from sample preparation to instrumental analysis.[1] An ideal internal standard should mimic the physicochemical properties of the analyte to ensure it is equally affected by variations in extraction recovery, matrix effects, and instrument response.[2][3] Deuterated internal standards, which are chemically identical to the analyte with some hydrogen atoms replaced by deuterium, are widely considered the "gold standard" in quantitative bioanalysis.[4][5]
Superior Performance of Deuterated Internal Standards
The primary advantage of a deuterated internal standard lies in its near-identical chemical and physical properties to the analyte.[3] This structural similarity ensures that both compounds co-elute during chromatographic separation and experience similar ionization efficiencies in the mass spectrometer.[6][7] This co-elution is crucial for effectively compensating for matrix effects, which are a major source of imprecision and inaccuracy in bioanalytical methods.[6] Matrix effects, caused by co-eluting endogenous components in the biological sample, can lead to ion suppression or enhancement, ultimately affecting the accuracy of quantification.[6]
In contrast, non-deuterated or structural analogue internal standards have different chemical structures, which can lead to different chromatographic retention times and extraction recoveries.[2] These differences can result in inadequate compensation for matrix effects and, consequently, less reliable quantitative data.
The following table summarizes the key performance differences between deuterated and non-deuterated internal standards based on established analytical validation parameters.
| Performance Parameter | Deuterated Internal Standard | Non-Deuterated (Analogue) Internal Standard | Justification |
| Matrix Effect Compensation | Excellent: Co-elutes with the analyte, experiencing and correcting for the same degree of ion suppression or enhancement.[6] | Variable: Different retention times can lead to elution in regions with different matrix effects, resulting in poor compensation.[2] | Near-identical physicochemical properties of the deuterated IS ensure it accurately tracks the analyte's behavior in the presence of matrix components. |
| Accuracy (% Bias) | Typically within ±5%[8] | Can exceed ±15%[8] | Superior correction for variability leads to more accurate quantification of the analyte. |
| Precision (%CV) | Typically <10%[8] | Can be >15%[8] | Consistent tracking of the analyte throughout the analytical process minimizes random errors and improves precision. |
| Recovery Correction | Excellent: Similar extraction efficiency to the analyte across various conditions.[2] | Variable: Differences in physicochemical properties can lead to inconsistent recovery.[2] | The chemical similarity ensures that the deuterated IS is affected by the extraction process in the same way as the analyte. |
Regulatory Perspective
Regulatory bodies like the FDA and EMA have established comprehensive guidelines for bioanalytical method validation.[9][10] While these guidelines do not explicitly mandate the use of deuterated internal standards, they emphasize the need for a well-characterized and justified internal standard that can ensure the accuracy and reliability of the data.[5][9] The FDA's guidance on the evaluation of internal standard responses highlights the importance of monitoring IS variability to ensure it does not negatively impact the accuracy of the results.[9][11] The superior ability of deuterated standards to minimize variability makes them the preferred choice for meeting these stringent regulatory expectations.[5]
Experimental Protocols
To objectively evaluate the performance of an internal standard, a series of validation experiments must be conducted. The following provides a detailed methodology for a key experiment: the evaluation of matrix effects.
Matrix Effect Evaluation
Objective: To assess the ability of a deuterated and a non-deuterated internal standard to compensate for matrix effects in a complex biological matrix (e.g., plasma).
Materials:
-
Analyte of interest
-
Deuterated internal standard
-
Non-deuterated (structural analogue) internal standard
-
Blank biological matrix (e.g., human plasma) from at least six different sources
-
All necessary solvents and reagents for sample preparation and LC-MS analysis
Procedure:
-
Preparation of Stock Solutions: Prepare individual stock solutions of the analyte, deuterated IS, and non-deuterated IS in an appropriate solvent.
-
Preparation of Sample Sets:
-
Set 1 (Neat Solution): Prepare a solution of the analyte and each internal standard in the reconstitution solvent at a concentration representative of the middle of the calibration curve.
-
Set 2 (Post-Extraction Spiked Matrix): Extract blank plasma samples from the six different sources. Spike the extracted blank matrix with the analyte and each internal standard at the same concentration as in Set 1.
-
-
Sample Analysis: Analyze all prepared samples by LC-MS/MS.
-
Data Analysis:
-
Calculate the Matrix Factor (MF): The matrix factor is the ratio of the peak area of the analyte or IS in the presence of the matrix (Set 2) to the peak area in the absence of the matrix (Set 1). An MF of 1 indicates no matrix effect, <1 indicates ion suppression, and >1 indicates ion enhancement.[1]
-
Calculate the IS-Normalized Matrix Factor: This is calculated as the MF of the analyte divided by the MF of the internal standard.
-
Acceptance Criteria: The coefficient of variation (CV%) of the IS-normalized MF across the different matrix sources should be ≤15%.[3]
-
Visualizing the Justification
The following diagrams illustrate the key concepts and workflows discussed in this guide.
Caption: Bioanalytical workflow and the mechanism of a deuterated internal standard.
Caption: Logical justification for using deuterated standards in regulatory submissions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 8. benchchem.com [benchchem.com]
- 9. fda.gov [fda.gov]
- 10. ema.europa.eu [ema.europa.eu]
- 11. fda.gov [fda.gov]
Safety Operating Guide
Safe Disposal of Pramipexole Impurity 7-d10: A Procedural Guide
For Researchers, Scientists, and Drug Development Professionals
I. Hazard Assessment and Personal Protective Equipment (PPE)
Before handling Pramipexole impurity 7-d10, it is imperative to conduct a thorough risk assessment and ensure appropriate personal protective equipment is used.
Recommended PPE:
-
Eye/Face Protection: Wear tightly fitting safety goggles or a face shield conforming to EN 166 (EU) or NIOSH (US) standards.[1]
-
Skin Protection: Wear appropriate protective gloves (e.g., nitrile) and a lab coat to prevent skin contact.[2] Contaminated work clothing should not be allowed out of the workplace.[1]
-
Respiratory Protection: If there is a risk of generating dust or aerosols, use a full-face respirator with an appropriate particulate filter.[1]
Hazard Summary for Pramipexole (Parent Compound):
| Hazard Statement | Classification | Precautionary Measures |
| H302: Harmful if swallowed | Acute Toxicity, Oral | Do not eat, drink, or smoke when using this product. If swallowed, get medical help. Rinse mouth.[1][3] |
| H317: May cause an allergic skin reaction | Skin Sensitization | Avoid breathing dust/fume/gas/mist/vapors/spray. If on skin, wash with plenty of water. If skin irritation or rash occurs, get medical help.[1] |
| H412: Harmful to aquatic life with long lasting effects | Hazardous to the Aquatic Environment | Avoid release to the environment.[1] |
| H336: May cause drowsiness or dizziness | STOT - Single Exposure | Use only outdoors or in a well-ventilated area. If inhaled, remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[3] |
II. Step-by-Step Disposal Procedure
The primary principle for the disposal of this compound is to prevent its release into the environment and to ensure the safety of all personnel.
1. Segregation and Collection:
- Collect all waste containing this compound, including pure compound, solutions, and contaminated consumables (e.g., pipette tips, vials, gloves), in a designated, clearly labeled, and sealed waste container.
- The container should be made of a material compatible with the chemical.
- Label the container as "Hazardous Chemical Waste" and clearly identify the contents, including "this compound."
2. Storage:
- Store the sealed waste container in a designated, well-ventilated, and secure area away from incompatible materials, such as oxidizing agents.[2]
- The storage area should be cool and dry.[1]
3. Professional Disposal:
- Dispose of the waste through a licensed and certified hazardous waste disposal company. Do not dispose of this chemical down the drain or in regular trash.[3]
- Provide the disposal company with a complete list of the waste contents. If a specific SDS for the impurity is unavailable, provide the SDS for Pramipexole.
- Follow all local, state, and federal regulations for hazardous waste disposal.
4. Decontamination:
- Thoroughly decontaminate all surfaces and equipment that have come into contact with this compound using an appropriate cleaning agent.
- Collect all cleaning materials (e.g., wipes, absorbent pads) and dispose of them as hazardous waste.
III. Spill Management
In the event of a spill, follow these procedures:
-
Evacuate: Evacuate non-essential personnel from the immediate area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand, or earth). Do not use combustible materials.
-
Collect: Carefully collect the absorbed material into a designated hazardous waste container.
-
Decontaminate: Clean the spill area thoroughly.
-
Report: Report the spill to the appropriate safety officer or department.
IV. Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Personal protective equipment for handling Pramipexole impurity 7-d10
For Researchers, Scientists, and Drug Development Professionals
Hazard Identification and Personal Protective Equipment (PPE)
Pramipexole is classified as harmful if swallowed and may cause an allergic skin reaction.[1][2] It can also lead to drowsiness or dizziness and is harmful to aquatic life with long-lasting effects.[1][2][3] Therefore, stringent adherence to safety protocols is mandatory.
Summary of Required Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[1] | To prevent eye contact with the solid compound or any generated dust. |
| Skin Protection | Wear appropriate protective gloves and clothing to prevent skin exposure.[4] Consider fire/flame resistant and impervious clothing.[1] | To avoid skin contact, which may cause sensitization or allergic reactions.[1][2] |
| Respiratory Protection | Use a full-face respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[1] Work under a fume hood.[5] | To prevent inhalation of dust particles.[1][5] |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational workflow is crucial to ensure safety and minimize exposure risk.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the container in a tightly closed, dry, cool, and well-ventilated place.[1] For long-term stability, refrigeration is recommended.[4]
-
Keep away from oxidizing agents.[4]
2. Preparation and Handling:
-
All handling of Pramipexole impurity 7-d10 should be conducted in a designated well-ventilated area, preferably within a chemical fume hood.[5][6]
-
Ensure adequate ventilation to control airborne concentrations.[1][4]
-
Avoid the formation of dust during handling.[4]
3. In Case of Exposure:
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids. Seek medical attention.[4]
-
Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation or a rash occurs, get medical help.[1][2][4]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[1]
-
Ingestion: Rinse the mouth with water and then drink plenty of water. Call a poison center or doctor if you feel unwell.[3][4]
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection: Collect waste material in suitable, clearly labeled containers for disposal.[4]
-
Disposal Method: Dispose of contents and container to an appropriate treatment and disposal facility in accordance with applicable local, state, and federal laws and regulations.[1] Do not release into the environment.[1][3]
-
Contaminated Clothing: Contaminated work clothing should not be allowed out of the workplace and should be washed before reuse.[1]
Workflow for Handling this compound
The following diagram illustrates the key steps and decision points in the safe handling and disposal of this compound.
Caption: Workflow for Safe Handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
